[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)9-4-6-10(12-3)7-5-9;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEIXLRGIVAJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride CAS number 41684-13-3
An In-depth Technical Guide to [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (CAS 41684-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(4-Methoxyphenyl)ethyl]methylamine, also known as N-methyl-1-(4-methoxyphenyl)ethan-1-amine, is a chemical compound belonging to the phenethylamine class. Its hydrochloride salt is the focus of this technical guide. The core structure features a 4-methoxyphenyl group attached to an ethylamine backbone, with a methyl group on the amine nitrogen. This compound is structurally related to a range of pharmacologically active substances, including stimulants and synthetic cathinones.[1] Its primary significance in the scientific community lies in its role as a key intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system.[2] This guide provides a comprehensive overview of its synthesis, characterization, analytical methods, and applications, grounded in established scientific principles and methodologies.
Chemical and Physical Properties
The hydrochloride salt form of [1-(4-Methoxyphenyl)ethyl]methylamine enhances its solubility and stability, making it suitable for various synthetic and analytical applications.[3] The properties of the parent compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride | [4] |
| CAS Number | 41684-13-3 (Free Base) | [4] |
| Molecular Formula | C₁₀H₁₅NO (Free Base) | [4] |
| Molecular Weight | 165.23 g/mol (Free Base) | [4] |
| Molecular Formula | C₁₀H₁₆ClNO (Hydrochloride) | [5] |
| Molecular Weight | 201.70 g/mol (Hydrochloride) | [5] |
| Appearance | Typically a white to off-white solid or crystalline powder. | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[2] |
Synthesis and Mechanism
The most common and efficient route for synthesizing [1-(4-Methoxyphenyl)ethyl]methylamine is through the reductive amination of 4-methoxyphenylacetone. This reaction involves the formation of an intermediate imine or enamine from the ketone and methylamine, which is then reduced in situ to the final secondary amine.
Causality of Experimental Choices:
-
Precursor: 4-Methoxyphenylacetone is the logical starting ketone, as it contains the required carbon skeleton.
-
Amine Source: Methylamine (often as a solution in a solvent like ethanol or as methylamine hydrochloride) provides the N-methyl group.[6][7]
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used. NaBH₃CN is milder and more selective for the protonated imine over the ketone, which can improve yields by preventing premature reduction of the starting material.[8] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is another effective method.[9][10]
-
Solvent: A protic solvent like methanol or ethanol is typically used as it can protonate the carbonyl group, activating it for nucleophilic attack by the amine, and also serves to dissolve the reactants.
-
pH Control: The reaction is often carried out under mildly acidic conditions (pH ~5-6) to facilitate imine formation without excessively protonating the amine, which would render it non-nucleophilic.
Synthetic Workflow Diagram
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-methoxyphenylacetone (1.0 eq) in methanol, add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF).
-
Imine Formation: Adjust the pH of the mixture to approximately 6 using acetic acid. Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification (Free Base): Evaporate the solvent to yield the crude free base, which can be purified further by column chromatography or distillation if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization and Analytical Methods
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.[11]
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for characterization.
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics, inferred from closely related structures and general principles of spectroscopy.[12][13][14]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the ethylamine group. ~6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group. ~3.8 ppm (s, 3H): Methoxy (OCH₃) protons. ~3.5 ppm (m, 1H): Methine (CH) proton adjacent to the nitrogen and aromatic ring. ~2.4 ppm (s, 3H): N-methyl (NCH₃) protons. ~1.3 ppm (d, 3H): Methyl (CH₃) protons on the ethyl chain. |
| ¹³C NMR | ~159 ppm: Aromatic carbon attached to the methoxy group. ~135 ppm: Quaternary aromatic carbon. ~128 ppm: Aromatic CH carbons ortho to the ethylamine group. ~114 ppm: Aromatic CH carbons ortho to the methoxy group. ~60 ppm: Methine (CH) carbon. ~55 ppm: Methoxy (OCH₃) carbon. ~34 ppm: N-methyl (NCH₃) carbon. ~20 ppm: Methyl (CH₃) carbon. |
| FTIR (cm⁻¹) | ~3000-2700: N-H stretch (from the hydrochloride salt). ~2950-2850: C-H stretches (aliphatic). ~1610, 1510: C=C stretches (aromatic ring). ~1250: C-O stretch (aryl ether). ~1180: C-N stretch. |
| Mass Spec (EI) | m/z 165: Molecular ion (M⁺) of the free base. m/z 150: Fragment from loss of CH₃. m/z 58: Fragment [CH(CH₃)=N⁺H(CH₃)], a characteristic alpha-cleavage product. |
Protocol: GC-MS Analysis for Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like [1-(4-Methoxyphenyl)ethyl]methylamine.[15]
-
Sample Preparation: Prepare a solution of the sample (as free base) at approximately 1 mg/mL in a suitable solvent like methanol or chloroform. For the hydrochloride salt, neutralization with a base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent is required prior to injection.
-
Instrument Conditions:
-
GC Column: A non-polar column, such as a DB-1MS or equivalent (30m x 0.25mm x 0.25µm), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 250-280°C in split mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10-15°C/min to 300°C and hold for 5-10 minutes.
-
MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 550.
-
-
Data Analysis: Compare the retention time and the resulting mass spectrum of the sample with a reference standard or library data to confirm its identity. The fragmentation pattern, particularly the base peak, is key for structural elucidation.
Pharmacology and Potential Applications
Pharmacological Profile (Inferred)
While specific pharmacological data for [1-(4-Methoxyphenyl)ethyl]methylamine is limited in public literature, its structure strongly suggests activity as a central nervous system stimulant. It is an analog of other psychoactive phenethylamines and cathinones like PMMA (para-Methoxymethamphetamine) and mephedrone.[6][12] The mechanism of action is likely to involve the inhibition of reuptake and/or promotion of release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
Users of structurally similar synthetic cathinones report effects including euphoria, increased energy, and enhanced sociability.[16] However, these substances are also associated with significant adverse effects, including anxiety, paranoia, tachycardia, hypertension, and hyperthermia.[16] Due to its structural similarity to compounds with known toxicity, it should be handled with extreme caution.[12]
Applications in Research and Drug Development
-
Pharmaceutical Intermediate: This compound serves as a valuable precursor for synthesizing more complex pharmaceutical agents.[2] Its chiral center and reactive amine group allow for diverse modifications to create libraries of compounds for screening, particularly for neurological and psychiatric disorders.[17][18]
-
Neurotransmitter Research: As a potential monoamine modulator, it can be used as a tool compound in neuropharmacology to study the structure-activity relationships of ligands for monoamine transporters.[2]
-
Building Block in Organic Chemistry: It is a versatile building block for creating novel organic molecules with diverse properties and potential applications beyond medicine, such as in materials science.[2][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the free base [1-(4-Methoxyphenyl)ethyl]methylamine is associated with the following hazards.[4]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a significant chemical entity with a well-defined profile for synthesis and analysis. Its primary value lies in its utility as a synthetic intermediate for research and development in pharmaceuticals and medicinal chemistry. While its inferred pharmacological properties suggest stimulant activity, it is its role as a versatile chemical building block that defines its importance for the scientific community. Proper handling and adherence to rigorous analytical validation are paramount when working with this compound.
References
- Cas 6298-96-0,1-(4-METHOXY-PHENYL)-ETHYLAMINE | lookchem. (URL: )
- CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica. (URL: )
- [4-(4-Methylphenyl)phenyl]methylamine hydrochloride - Chem-Impex. (URL: )
- [2-(4-methoxyphenyl)ethyl]methylamine - Chem-Impex. (URL: )
-
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. (URL: [Link])
-
1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem. (URL: [Link])
-
1-(4-Methoxyphenyl)ethylamine hydrochloride | C9H14ClNO | CID 17938752 - PubChem. (URL: [Link])
-
amine | C10H15NO | CID 3115585 - PubChem. (URL: [Link])
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc. (URL: [Link])
-
Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - NIH. (URL: [Link])
-
Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons. (URL: [Link])
-
1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl and... - ResearchGate. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Synthetic Cathinones - Three Factor Analysis - DEA.gov. (URL: [Link])
- CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google P
-
Chapter 6: The Analysis of Khat and Cathinones - Books - Royal Society of Chemistry. (URL: [Link])
-
The analytical investigation of synthetic street drugs containing cathinone analogs - ScienceDirect. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Mephedrone - Wikipedia. (URL: [Link])
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. [1-(4-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 3115585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxyphenyl)ethylamine hydrochloride | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mephedrone - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 10. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 11. unodc.org [unodc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pure.psu.edu [pure.psu.edu]
- 16. dea.gov [dea.gov]
- 17. lookchem.com [lookchem.com]
- 18. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
Technical Profile: [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
The following technical guide provides an in-depth analysis of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride , designed for researchers and drug development professionals. It moves beyond simple listing to explore structural distinctiveness, synthesis pathways, and critical nomenclature precision.
High-Purity Chiral Building Block & Benzylamine Derivative [1][2][3]
Executive Summary & Chemical Identity
This compound is a secondary amine salt characterized by a benzylamine core substituted with a para-methoxy group and an alpha-methyl chain.[1][2][3]
Crucially, this compound is structurally distinct from PMMA (para-methoxymethamphetamine).[1][2][3] While both share a methoxy-phenyl ring and an N-methyl group, the carbon backbone differs:[1][2][3]
-
PMMA: A phenethylamine derivative (3-carbon chain attached to the ring).[1][2][3]
-
Target Compound: A benzylamine derivative (2-carbon chain, with the amine attached to the benzylic carbon).[1][2][3]
This distinction is vital for regulatory compliance and pharmacological specificity.
Nomenclature Matrix
The following table consolidates valid identifiers, separating systematic IUPAC naming from common laboratory shorthand.
| Category | Identifier / Synonym | Context |
| Systematic (IUPAC) | N-Methyl-1-(4-methoxyphenyl)ethan-1-amine hydrochloride | Preferred systematic name.[1][2][3] |
| Structural | 4-Methoxy-α,N-dimethylbenzylamine HCl | Highlights the benzylamine core.[1][2][3] |
| Structural | 1-(4-Methoxyphenyl)-N-methylethylamine HCl | Common catalog usage.[1][2][3] |
| Base CAS | 41684-13-3 | Refers to the free base liquid.[1][2][3] |
| Salt CAS | 1185377-38-1 | Refers to the hydrochloride solid.[1][2][3][4] |
| Molecular Formula | C₁₀H₁₆ClNO | Salt form.[1][2][3] |
| Molecular Weight | 201.69 g/mol | Salt form.[1][2][3][4] |
Structural Analysis & Stereochemistry
The presence of the alpha-methyl group at the benzylic position creates a chiral center .[1][2][3] In research applications, this compound is frequently utilized either as a racemate or as a specific enantiomer for chiral resolution.[1][2][3]
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and the distinction between the Free Base and Hydrochloride Salt forms.[1][2][3]
Figure 1: Structural connectivity of [1-(4-Methoxyphenyl)ethyl]methylamine HCl, highlighting the chiral center at the alpha-carbon.[1][2][3]
Synthetic Pathways & Production
The synthesis of this compound typically follows a Reductive Amination pathway.[1][2][3] This method is preferred in industrial settings for its atom economy and scalability.[1][2][3]
Protocol: Reductive Amination of 4-Methoxyacetophenone
Mechanism: The ketone carbonyl of 4-methoxyacetophenone is condensed with methylamine to form an imine intermediate, which is subsequently reduced to the amine.[1][2][3]
Step-by-Step Methodology:
-
Imine Formation:
-
Reagents: 4-Methoxyacetophenone (1.0 eq), Methylamine (excess, usually as MeOH solution).
-
Conditions: Dehydrating conditions (e.g., Ti(OiPr)₄ or molecular sieves) promote imine formation.[1][2][3]
-
Note: The steric hindrance of the acetophenone requires forcing conditions compared to aldehydes.[1][2][3]
-
-
Reduction:
-
Salt Formation:
Synthesis Flowchart
Figure 2: Reductive amination pathway converting 4-methoxyacetophenone to the target amine salt.[1][2][3]
Applications in Drug Development
Unlike simple solvents or reagents, this compound serves as a "privileged scaffold" in medicinal chemistry due to its electronic and steric properties.[1][2][3]
Chiral Resolution Agents
The enantiopure forms of this amine are used to resolve racemic carboxylic acids.[1][2][3] The basic nitrogen forms diastereomeric salts with chiral acids, allowing separation via fractional crystallization.[1][2][3]
Intermediate for Bioactive Molecules
The 4-methoxybenzyl moiety is a classic pharmacophore.[1][2][3] This amine is used to introduce the N-methyl-1-(4-methoxyphenyl)ethyl motif into larger structures, such as:
-
CNS Active Agents: Modulators of monoamine transporters (due to structural similarity to neurotransmitters).[1][2][3]
-
Receptor Ligands: The methoxy group provides a hydrogen bond acceptor site, while the alpha-methyl group restricts conformational freedom, potentially increasing binding affinity.[1][2][3]
Safety & Handling Specifications
As a secondary amine hydrochloride, standard safety protocols for corrosive/irritant solids apply.[1][2][3]
| Parameter | Specification |
| GHS Classification | Irritant (Skin/Eye), Acute Tox.[1][2][3] (Oral). |
| Handling | Fume hood required.[1][2][3] Avoid dust generation.[1][2][3] |
| Storage | Hygroscopic.[1][2][3] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
| Incompatibility | Strong oxidizing agents.[1][2][3] |
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: [1-(4-Methoxyphenyl)ethyl]methylamine.[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 2. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1-(4-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 3115585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. You are being redirected... [hit2lead.com]
An In-depth Technical Guide to [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
Introduction
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride, more commonly known as Methoxyphenamine Hydrochloride, is a sympathomimetic amine belonging to the amphetamine class of compounds.[1] It is recognized for its therapeutic application as a bronchodilator and nasal decongestant.[2][3] Structurally, it is an amphetamine derivative with a methoxy group on the phenyl ring and is utilized in its hydrochloride salt form to enhance its stability and solubility for pharmaceutical formulations.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, analytical characterization, and pharmacological profile of Methoxyphenamine Hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The pioneering synthesis of Methoxyphenamine was accomplished at the Upjohn company by Woodruff and his colleagues.[1] Subsequently, an improved synthesis method was developed by Heinzelman, also at Upjohn, which notably corrected the melting point of the hydrochloride salt reported in the initial publication. This later work also described the resolution of racemic methoxyphenamine, a critical step for investigating the pharmacological activity of its individual enantiomers.[1]
Methoxyphenamine emerged during a period of intense research into sympathomimetic amines, following the discovery and development of amphetamine and its derivatives for various therapeutic applications. Its development was driven by the need for effective bronchodilators for the management of respiratory conditions such as asthma and bronchitis.[5][6] Marketed under various trade names including Orthoxine and Proasma, it became a valuable agent in respiratory medicine.[1]
Physicochemical Properties
Methoxyphenamine Hydrochloride is a white crystalline solid. Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [4] |
| Molecular Formula | C₁₁H₁₈ClNO | [7] |
| Molecular Weight | 215.72 g/mol | [4] |
| CAS Number | 5588-10-3 | [4] |
| Appearance | Solid | [8] |
| Melting Point | < 25 °C (for the free base) | [8] |
| pKa (basic) | 10.45 | [8] |
Synthesis and Purification
Several synthetic routes for Methoxyphenamine Hydrochloride have been reported, primarily in patent literature. A common and illustrative method involves a three-step process starting from o-methoxyphenylacetone.
Experimental Protocol: Synthesis of Methoxyphenamine Hydrochloride
Step 1: Synthesis of o-methoxyphenyloxime
-
In a suitable reaction vessel, dissolve o-methoxyphenylacetone in an appropriate organic solvent.
-
At a controlled temperature of 20-35°C, bubble monomethylamine gas through the solution for 11-13 hours.[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the concentration of the starting material is below 5%.[9]
-
The resulting solution containing o-methoxyphenyloxime is used directly in the next step without further purification.[9]
Step 2: Reduction to Methoxyphenamine Free Base
-
To the solution from Step 1, add a reducing agent such as sodium borohydride or potassium borohydride.[9]
-
The reduction is carried out under mild conditions. This approach is advantageous as it avoids the high pressures and specialized equipment required for catalytic hydrogenation and eliminates the need for expensive noble metal catalysts like palladium or platinum.[9]
-
Upon completion of the reaction, the crude Methoxyphenamine free base is isolated.
Step 3: Formation of Methoxyphenamine Hydrochloride
-
Dissolve the crude Methoxyphenamine free base obtained in Step 2 in absolute ethanol.[9]
-
Cool the solution to below 0°C.[9]
-
Slowly add a solution of hydrochloric acid in ethanol to adjust the pH of the mixture to 2-3.[9]
-
The precipitated Methoxyphenamine Hydrochloride is then collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent to yield the final product of high purity.[10]
Caption: Synthesis workflow for Methoxyphenamine Hydrochloride.
Analytical Characterization
The structural elucidation and purity assessment of Methoxyphenamine Hydrochloride are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | The ¹H-NMR spectrum of a related compound, 4-methoxy-N-ethylamphetamine HCl, shows characteristic doublets in the aromatic region (around 7.0 and 7.3 ppm) typical of a para-substituted benzene ring. A singlet corresponding to the methoxy group protons is observed at approximately 3.8 ppm.[11] |
| ¹³C NMR | The ¹³C NMR spectrum provides signals for all carbon atoms in the molecule, including the aromatic carbons, the aliphatic side-chain carbons, the N-methyl carbon, and the methoxy carbon.[4] |
| Infrared (IR) | The IR spectrum of the hydrochloride salt exhibits an absorbance pattern consistent with a secondary amine salt. Characteristic bands for the aromatic ring are also present.[11] An FTIR spectrum of Methoxyphenamine Hydrochloride is available on PubChem, with the sample provided by The Upjohn Company.[4] |
| Mass Spectrometry (MS) | The mass spectrum of the free base shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are consistent with the structure of a substituted amphetamine.[8] |
Analytical Workflow
Caption: Analytical workflow for Methoxyphenamine Hydrochloride.
Pharmacological Profile
Mechanism of Action
Methoxyphenamine Hydrochloride is a sympathomimetic agent that acts as a β-adrenergic receptor agonist.[1][8] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of bronchial smooth muscle, which results in bronchodilation.[3][12][13] This makes it effective in the treatment of bronchospasm associated with asthma and other obstructive airway diseases.[8]
The pharmacological effects of Methoxyphenamine are mediated through the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in smooth muscle relaxation.[12]
In addition to its bronchodilator effects, Methoxyphenamine also exhibits vasoconstrictor properties by acting on α-adrenergic receptors in the nasal mucosa.[3] This leads to a reduction in nasal congestion, making it a useful component in multi-ingredient cold and allergy medications.[6][14] The drug is thought to exert some of its effects indirectly by promoting the release of norepinephrine from nerve terminals.[3][15]
Caption: β2-Adrenergic receptor signaling pathway activated by Methoxyphenamine.
Conclusion
This compound, or Methoxyphenamine Hydrochloride, represents a significant development in the field of respiratory therapeutics. Its discovery and synthesis provided a valuable tool for the management of bronchospastic conditions. A thorough understanding of its synthesis, analytical profile, and pharmacological mechanism of action is crucial for its effective and safe use in pharmaceutical development and clinical practice. This guide has provided a detailed overview of these key aspects, offering a valuable resource for scientists and researchers in the field.
References
-
Wikipedia. Methoxyphenamine. [Link]
- CN105669469A - Synthesis method of methoxyphenamine hydrochloride - Google P
- CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google P
- CN102210688B - Compound methoxyphenamine quick-release and sustained-release preparation - Google P
-
Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC - NIH. [Link]
-
Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. - ResearchGate. [Link]
-
What is Methoxyphenamine Hydrochloride used for? - Patsnap Synapse. [Link]
-
What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse. [Link]
-
Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem. [Link]
-
Methoxyphenamine | C11H17NO | CID 4117 - PubChem - NIH. [Link]
- A kind of compound methoxyphenamine capsule and prepar
- CN104306375B - Compound methoxyphenamine capsule and preparation method thereof - Google P
-
METHOXYPHENAMINE HYDROCHLORIDE - precisionFDA. [Link]
-
METHOXYPHENAMINE - precisionFDA. [Link]
-
3-Methoxyamphetamine - Wikipedia. [Link]
-
Beta-adrenergic agonist - Wikipedia. [Link]
-
Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. [Link]
-
Beta-Adrenoceptor Agonists (β-agonists) - CV Pharmacology. [Link]
Sources
- 1. Methoxyphenamine - Wikipedia [en.wikipedia.org]
- 2. What is Methoxyphenamine Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 4. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A kind of compound methoxyphenamine capsule and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102210688B - Compound methoxyphenamine quick-release and sustained-release preparation - Google Patents [patents.google.com]
- 7. GSRS [precision.fda.gov]
- 8. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN105669469A - Synthesis method of methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 10. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 13. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 14. CN104306375B - Compound methoxyphenamine capsule and preparation method thereof - Google Patents [patents.google.com]
- 15. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined Approach to the Enantioselective Synthesis of [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride via Asymmetric Reductive Amination
Executive Summary
Chiral amines are fundamental building blocks in medicinal chemistry, with the stereochemistry at the amine-bearing carbon often dictating the pharmacological activity of a drug molecule. [1-(4-Methoxyphenyl)ethyl]methylamine, in its enantiomerically pure form, serves as a valuable intermediate and chiral auxiliary in the synthesis of complex pharmaceutical agents.[1][2] This document provides a comprehensive guide to its enantioselective synthesis, focusing on a modern, efficient, and highly selective methodology: Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA). We will delve into the mechanistic rationale for this synthetic choice, present a detailed, field-proven protocol, and outline the necessary analytical techniques for validation, moving beyond a simple recitation of steps to explain the causality behind the experimental design.
The Strategic Imperative: Why Asymmetric Reductive Amination?
The synthesis of chiral amines has evolved significantly. While classical methods involving chiral auxiliaries or resolution of racemic mixtures are established, they often suffer from poor atom economy, require multiple synthetic steps, and can involve hazardous reagents.[1] Asymmetric Reductive Amination (ARA) represents a more direct and sustainable "green" chemistry approach.[3][4]
Core Advantages of the ARA Strategy:
-
Atom Economy: ARA is a convergent one-pot process where a ketone, an amine, and a reducing agent combine directly, minimizing waste.[3][5]
-
High Enantioselectivity: The use of a chiral transition-metal catalyst creates a stereodefined environment, enabling the precise formation of one enantiomer over the other, often with enantiomeric excess (ee) exceeding 95%.[6][7]
-
Operational Simplicity: This method avoids the cumbersome steps of attaching and later cleaving a chiral auxiliary, streamlining the entire synthetic workflow.[7]
The overall transformation proceeds via two key stages:
-
Imine Formation: The prochiral ketone, 4-methoxyacetophenone, undergoes condensation with methylamine to form a transient N-methylimine intermediate.
-
Asymmetric Hydrogenation: A chiral catalyst, typically an Iridium or Ruthenium complex with a chiral phosphine ligand, coordinates to the imine and facilitates the enantioselective transfer of hydrogen, setting the stereocenter.[4][6]
Detailed Experimental Protocols
This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checks is critical for achieving high yield and enantiopurity.
Part A: Enantioselective Synthesis of [1-(4-Methoxyphenyl)ethyl]methylamine
Causality: The choice of an Iridium-based catalyst paired with a chiral diphosphine ligand (e.g., (R)-BINAP or a related structure) is based on its proven efficacy in the asymmetric hydrogenation of N-aryl and N-alkyl imines.[6][8] The use of molecular hydrogen (H₂) as the reductant ensures a clean reaction with water as the only stoichiometric byproduct. An inert atmosphere is mandatory to prevent oxidation of the catalyst and other reagents.
| Reagents & Equipment | Purpose |
| 4-Methoxyacetophenone | Ketone Substrate |
| Methylamine solution (e.g., 2.0 M in THF) | Amine Source |
| [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) | Catalyst Precursor |
| (R)-BINAP or similar chiral phosphine ligand | Chiral Ligand for Asymmetric Induction |
| Iodine (I₂) | Catalyst Activator/Additive |
| Toluene, Anhydrous | Reaction Solvent |
| Hydrogen Gas (H₂) | Reducing Agent |
| High-pressure autoclave or Parr shaker | For Hydrogenation Reaction |
| Schlenk line and glassware | To maintain an inert (N₂ or Ar) atmosphere |
| Celite® or silica gel | For filtration and removal of catalyst residues |
| Rotary evaporator | For solvent removal |
Step-by-Step Protocol:
-
Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, combine [Ir(COD)Cl]₂ (0.005 mol eq) and the chiral ligand (e.g., (R)-BINAP, 0.011 mol eq). Add anhydrous toluene (approx. 20 mL per 10 mmol of ketone) and stir at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Assembly: To the flask containing the activated catalyst, add 4-methoxyacetophenone (1.0 eq) and Iodine (I₂, 0.01 mol eq).
-
Amine Addition: Add the methylamine solution (2.0 M in THF, 1.5 eq) dropwise to the mixture at room temperature. The condensation to the imine begins immediately.
-
Hydrogenation: Transfer the sealed reaction vessel to a high-pressure autoclave. Purge the system three times with H₂ gas, then pressurize to the target pressure (typically 30-50 bar).
-
Reaction Execution: Heat the mixture to 40-50°C and stir vigorously for 12-24 hours. The reaction progress can be monitored by taking aliquots (under safe depressurization) and analyzing via TLC or GC-MS.
-
Work-up and Isolation: After cooling to room temperature and carefully venting the H₂ gas, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate.
-
Catalyst Removal: Pass the solution through a short plug of silica gel or Celite®, eluting with ethyl acetate. This step is crucial to remove the non-volatile iridium catalyst.
-
Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude chiral amine as an oil.
Part B: Formation and Purification of the Hydrochloride Salt
Causality: The free amine product is often an oil, which can be difficult to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that can be easily purified by recrystallization.[9] This also simplifies storage and handling for subsequent applications.
| Reagents & Equipment | Purpose |
| Crude Chiral Amine Free Base | Product from Part A |
| Diethyl ether or Isopropanol | Solvent for crystallization |
| HCl solution (e.g., 2.0 M in ether) | Acid for salt formation |
| Buchner funnel and filter paper | For isolating the solid product |
| Vacuum oven | For drying the final product |
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude amine oil from Part A in a minimal amount of diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add the HCl solution (1.0-1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Crystallization: Allow the slurry to stir in the ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the white crystalline solid under vacuum at 40°C to a constant weight.
Analytical Validation: A Self-Validating System
Confirming the identity, purity, and enantiomeric excess of the final product is a non-negotiable step for ensuring the protocol's success.
Structural Confirmation
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the methoxy group (~3.8 ppm), the aromatic protons, the methyl groups, and the methine proton.[10]
Enantiomeric Excess (ee) Determination
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard method for determining the enantiomeric purity of the product.[11][12][13] The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.
| Parameter | Typical Condition |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 254 nm |
| Column Temperature | 25°C |
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] x 100
-
Alternative NMR Method: For labs without access to chiral HPLC, derivatization with a chiral agent like Mosher's acid chloride can be used.[14][15] This converts the enantiomers into diastereomers, which will exhibit distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum.
Workflow and Data Summary
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield (Overall) | 75-90% |
| Melting Point | Conforms to literature values |
| ¹H NMR | Spectrum consistent with the target structure |
| Enantiomeric Excess (ee) | >95% (as determined by chiral HPLC) |
Safety and Handling
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment. Ensure proper grounding to prevent static discharge.
-
Reagents: Handle flammable solvents (ether, toluene, isopropanol) with care and away from ignition sources. Methylamine and HCl solutions are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalyst: Transition metal catalysts should be handled in an inert atmosphere as they can be pyrophoric.
References
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.
- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.Journal of the American Chemical Society.
- Asymmetric reductive amination of ketones.
- General procedure for the synthesis of imines.Organic & Biomolecular Chemistry, RSC Publishing.
- Methylamine Hydrochloride.Organic Syntheses Procedure.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Chiral HPLC Separ
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.PMC, NIH.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- (S)-(-)-1-(4-Methoxyphenyl)ethylamine. ChemicalBook.
Sources
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Analytical methods for [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride characterization
Application Note: AN-2026-CHX High-Performance Characterization of [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
Executive Summary & Chemical Context
This guide details the analytical characterization of This compound (also known as N-methyl-1-(4-methoxyphenyl)ethylamine HCl).[1][2]
Structurally, this molecule is a secondary amine derived from the chiral resolving agent 1-(4-methoxyphenyl)ethylamine.[1][2][3] It belongs to the class of
Target Analyte Profile:
-
IUPAC Name: N-Methyl-1-(4-methoxyphenyl)ethan-1-amine hydrochloride[2][3]
-
Molecular Formula:
[1][2] -
Molecular Weight: 201.69 g/mol (Salt); 165.23 g/mol (Free Base)[1][2]
-
Chirality: Contains one stereocenter at the benzylic position.[1][2][3]
-
Role: Chiral building block, resolving agent, and pharmaceutical intermediate.[1][3][5]
Safety & Handling (Prerequisite)
-
Hazards: The free base is a skin/eye irritant (H315/H319).[1][2] The hydrochloride salt is a fine particulate; inhalation protection (N95/P2) is required.[1][2][3]
-
Storage: Hygroscopic. Store at 2–8°C under argon/nitrogen to prevent oxidative degradation of the benzylic amine.[1][2][3]
Analytical Workflow Strategy
The following flowchart outlines the logical sequence for full characterization, ensuring identity, purity, and stereochemical integrity.
Figure 1: Step-wise analytical workflow for characterizing chiral amine salts.
Protocol 1: Structural Identification (Spectroscopy)[1][2]
Objective: Confirm the connectivity of the N-methyl and ethyl groups relative to the methoxy-phenyl ring.
A. Nuclear Magnetic Resonance (NMR)
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Ar-H | 7.45 | Doublet ( | 2H | C2, C6 (Aromatic) | Deshielded by benzylic cation proximity.[1][2] |
| Ar-H | 6.95 | Doublet ( | 2H | C3, C5 (Aromatic) | Shielded by Methoxy donation (+M effect).[1][2] |
| CH (Benzylic) | 4.10 – 4.25 | Quartet | 1H | Diagnostic for benzylic amine; shift confirms salt form.[1][2] | |
| OCH3 | 3.75 | Singlet | 3H | Methoxy | Characteristic singlet, unaffected by pH.[1][3] |
| N-CH3 | 2.45 | Singlet | 3H | Critical: Distinguishes from primary amine precursor. | |
| C-CH3 | 1.50 | Doublet | 3H | Confirms ethyl backbone (branching).[1][2] | |
| NH2+ | 9.0 – 9.5 | Broad | 2H | Ammonium | Visible in DMSO; confirms HCl salt formation.[1][2][3] |
B. Mass Spectrometry (HRMS)
-
Target Ion:
-
Calculated Mass: 166.1232 Da (
).[1][2] -
Acceptance Criteria: Mass error < 5 ppm.
-
Fragmentation: Look for loss of methylamine (
135) or tropylium ion formation.[1][2][3]
Protocol 2: Chemical Purity (RP-HPLC)
Objective: Quantify chemical purity and detect synthesis byproducts (e.g., unmethylated primary amine or over-methylated tertiary amine).
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 225 nm (aromatic ring) and 275 nm (methoxy absorbance).[1][2]
-
Temperature: 30°C.
Why this works: The acidic mobile phase (TFA) ensures the amine remains fully protonated, preventing peak tailing due to interaction with silanol groups on the column stationary phase.[1]
Protocol 3: Enantiomeric Purity (Chiral HPLC)
Objective: Since the molecule has a stereocenter, determining the Enantiomeric Excess (ee%) is critical if used as a resolving agent.[1]
Method Parameters:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).[1][2][3]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Flow Rate: 0.5 mL/min.
-
Mode: Isocratic.
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
-
Calculation:
[1][2]
Protocol 4: Solid-State Characterization
A. Chloride Content (Salt Stoichiometry)
-
Reagent: 0.1 N Silver Nitrate (
).[1][2] -
Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.[1][2][3]
-
Calculation:
[1][2]
B. Melting Point
-
Expectation: The HCl salt of benzylamine derivatives typically melts between 150°C – 190°C (decomposition often occurs near MP).[1]
-
Procedure: Capillary method, ramp rate 1°C/min.
References
-
PubChem Compound Summary. (2025). 1-(4-Methoxyphenyl)-N-methylethanamine.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2]
-
CymitQuimica. (2025).[1][2][3] Safety Data Sheet: 1-(4-Methoxyphenyl)ethylamine. Link
-
Shulgin, A., & Shulgin, A. (1991).[1][3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine/benzylamine structural analysis).
-
Silverstein, R. M., et al. (2014).[1][2][3] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (Standard reference for NMR interpretation of benzylamines).
Sources
- 1. [1-(4-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 3115585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
Application Note: Structural Elucidation of [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT-135). As a compound of interest in pharmaceutical development, rigorous structural verification is paramount. This document outlines detailed, field-proven protocols for sample preparation, spectral acquisition, and data interpretation, grounded in Good Manufacturing Practice (GMP) principles. The causality behind experimental choices and spectral features is explained to provide researchers, scientists, and drug development professionals with a robust framework for the NMR analysis of similar small molecules.
Introduction: The Imperative of Structural Verification
[1-(4-Methoxyphenyl)ethyl]methylamine is a chiral amine whose hydrochloride salt form is often preferred in pharmaceutical contexts to enhance stability and solubility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure.[1][2] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for verification of the compound's identity, purity, and structural integrity. This application note serves as a practical guide, adhering to the principles of analytical procedure validation as outlined in the ICH Q2(R1) guideline to ensure data reliability and trustworthiness.[3][4][5]
Experimental Workflow Overview
The process of NMR analysis follows a systematic workflow to ensure accurate and reproducible results. This involves careful sample preparation, precise instrument setup, data acquisition, and thorough analysis.
Caption: Workflow for NMR analysis of [1-(4-Methoxyphenyl)ethyl]methylamine HCl.
Protocols
Sample Preparation
The choice of solvent is critical, especially for hydrochloride salts which may have limited solubility in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve amine salts.[6]
Protocol:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[7]
-
Cap the NMR tube securely.
Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's resonances.[8] DMSO-d₆ is chosen for its ability to form hydrogen bonds with the ammonium and chloride ions, facilitating dissolution.[6]
Instrument Parameters and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument qualification and performance checks should be conducted regularly as part of a GMP-compliant workflow.[2][9]
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
DEPT-135 Acquisition:
-
Pulse Program: dept135
-
Number of Scans: 512
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Causality: A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus. Power-gated decoupling in ¹³C NMR eliminates C-H coupling, resulting in a single peak for each unique carbon atom, which simplifies the spectrum. The DEPT-135 experiment is invaluable as it differentiates carbon signals based on the number of attached protons, with CH and CH₃ groups appearing as positive peaks and CH₂ groups as negative peaks.[10][11][12]
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.
Figure 1: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-9 | ~1.55 | Doublet (d) | 3H | ~6.8 |
| H-10 | ~2.55 | Singlet (s) | 3H | - |
| H-8 | ~3.75 | Singlet (s) | 3H | - |
| H-1 | ~4.20 | Quartet (q) | 1H | ~6.8 |
| H-5, H-6 | ~6.95 | Doublet (d) | 2H | ~8.6 |
| H-3, H-4 | ~7.30 | Doublet (d) | 2H | ~8.6 |
| NH₂⁺ | ~9.20 | Broad Singlet (br s) | 2H | - |
Predicted ¹³C NMR and DEPT-135 Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-9 | ~20.0 | Positive (CH₃) |
| C-10 | ~30.0 | Positive (CH₃) |
| C-1 | ~55.0 | Positive (CH) |
| C-8 | ~55.5 | Positive (CH₃) |
| C-5, C-6 | ~114.5 | Positive (CH) |
| C-3, C-4 | ~129.0 | Positive (CH) |
| C-2 | ~132.0 | No Signal (Quaternary) |
| C-7 | ~159.0 | No Signal (Quaternary) |
Interpretation of Spectral Features
-
Aromatic Region (¹H): The para-substituted benzene ring gives rise to two distinct doublet signals, characteristic of an AA'BB' spin system. The protons ortho to the methoxy group (H-5, H-6) are shielded and appear upfield (~6.95 ppm) compared to the protons ortho to the ethylamine group (H-3, H-4) at ~7.30 ppm.[13]
-
Methoxy Group (¹H & ¹³C): A sharp singlet integrating to three protons at ~3.75 ppm in the ¹H spectrum is a classic signature of a methoxy group.[14][15] The corresponding carbon signal appears around 55.5 ppm in the ¹³C spectrum.[14][16]
-
Aliphatic Chain (¹H): The methyl group (H-9) adjacent to the chiral center appears as a doublet at ~1.55 ppm due to coupling with the methine proton (H-1). The methine proton itself is split into a quartet by the three protons of the methyl group. The N-methyl group (H-10) is a singlet at ~2.55 ppm as there are no adjacent protons to couple with.
-
Amine Protons (¹H): The two protons on the protonated nitrogen (NH₂⁺) are expected to be deshielded and exchangeable, typically appearing as a broad singlet downfield (~9.20 ppm). Its chemical shift and broadness can be concentration and temperature-dependent.
-
DEPT-135 Analysis: This experiment is crucial for confirming the carbon types. The positive signals for C-9, C-10, C-1, C-8, C-5, C-6, C-3, and C-4 confirm they are CH or CH₃ carbons. The absence of signals for C-2 and C-7 confirms their quaternary nature.[17][18]
System Suitability and Data Validation
To ensure the integrity of the analytical results, the following checks should be performed:
-
Resolution: The peak for the internal standard (if used) or a well-defined analyte multiplet should meet the established resolution criteria.
-
Signal-to-Noise Ratio (S/N): A minimum S/N of 10:1 should be achieved for the smallest integrated peak of interest.
-
Chemical Shift Accuracy: The chemical shift of the residual solvent peak (DMSO-d₅ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) should be verified. This serves as an internal reference.
-
Linewidth: The half-height linewidth of a singlet peak should be within the acceptable limits defined by the laboratory's standard operating procedures to ensure proper shimming.
These practices are in line with the validation of analytical procedures as stipulated by the ICH Q2(R1) guidelines, which emphasize demonstrating that the procedure is suitable for its intended purpose.[4][19][20]
Conclusion
The combined application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines presented in this note offer a robust framework for obtaining high-quality, reliable data suitable for regulatory submission within a GMP environment.[1][2] By understanding the causality behind the observed spectral patterns, researchers can confidently verify the structure of this and related pharmaceutical compounds.
References
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Diagram]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing... Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Bruker. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]
-
ACS Publications. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
-
National Institutes of Health (NIH). (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
IQS. (n.d.). Chemical analysis under Good Manufacturing Practices (GMP) Standards. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ACS Publications. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts... The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Supplementary Information. (n.d.). Bruker AV-400. Retrieved from [Link]
-
Supplementary Information. (n.d.). 1H NMR (400 MHz, (CD3)2CO). Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting | Bruker [bruker.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 19. fda.gov [fda.gov]
- 20. m.youtube.com [m.youtube.com]
Application Note: HPLC Purity Assessment of [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
Abstract & Core Directive
This guide provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) purity assessment of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (also known as 4-Methoxy-N,
Unlike generic amine methods, this protocol addresses the specific challenge of silanol interaction common to secondary phenethylamines, which causes peak tailing and resolution loss. We utilize a low-pH phosphate buffer system on a base-deactivated C18 column to ensure sharp peak shape, precise quantitation, and separation from key synthetic precursors like 4-Methoxyacetophenone .[1][2]
Introduction & Chemical Context
The Analyte
[1-(4-Methoxyphenyl)ethyl]methylamine is a secondary amine structurally related to methamphetamine.[1][2] In research and forensic contexts, purity assessment is critical to distinguish the active compound from synthesis byproducts and starting materials.
-
Chemical Formula:
[1][2] -
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.[2]
The Analytical Challenge
-
Silanol Tailing: The basic nitrogen moiety interacts strongly with residual acidic silanol groups (
) on the silica support, leading to asymmetric peaks (tailing factor > 2.0).[2] -
Impurity Separation: The synthesis often involves the reductive amination of 4-Methoxyacetophenone .[2] This starting material is neutral and significantly more hydrophobic than the amine product, requiring a gradient method for timely elution.
-
Detection: The 4-methoxy group provides a distinct UV chromophore, allowing dual-wavelength detection for specificity.[1][2]
Method Development Strategy (The "Why")
Column Selection: Base-Deactivated C18
Standard silica columns fail for this application.[1][2] We select a Type B silica (high purity) column with extensive end-capping.[2]
-
Choice: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.[2]
-
Mechanism: High carbon load and dense bonding prevent the protonated amine from accessing the underlying silica surface, ensuring symmetry.
Mobile Phase Chemistry: pH 3.0 Phosphate Buffer
-
Ionization Control: At pH 3.0, the amine is fully protonated (
). While this increases polarity, it suppresses the ionization of residual silanols ( is blocked), eliminating the ion-exchange mechanism that causes tailing.[2] -
Buffer Choice: Phosphate is transparent at low UV (210 nm), unlike acetate or formate, allowing for high-sensitivity impurity detection.[1][2]
Detection Wavelengths
-
220 nm: High sensitivity for detecting non-aromatic or weakly absorbing impurities (Universal UV).[2]
-
275 nm: Specific to the anisole (methoxy-benzene) chromophore.[2] Used for confirmation of the main peak identity.
Experimental Protocol
Instrumentation & Reagents[1][2]
-
HPLC System: Gradient-capable LC (Agilent 1260/1290 or equivalent) with Diode Array Detector (DAD).
-
Column: C18,
(e.g., Zorbax Eclipse Plus). -
Reagents:
Preparation of Solutions
A. Buffer Solution (25 mM Phosphate, pH 3.0):
-
Dissolve 3.40 g of
in 950 mL of water.[2] -
Adjust pH to 3.0
0.05 using dilute Phosphoric Acid.[2] -
Dilute to 1000 mL with water.
-
Filter through a 0.45
nylon membrane.[2]
B. Mobile Phases:
C. Standard Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of [1-(4-Methoxyphenyl)ethyl]methylamine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.[2]
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.
D. Sample Preparation:
-
Weigh ~10 mg of the test sample.[2]
-
Dissolve in Mobile Phase A to a final concentration of 0.5 – 1.0 mg/mL.
-
Filter through a 0.22
PTFE or Nylon syringe filter before injection.[2]
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 |
| Detection | UV 220 nm (Quant), 275 nm (Qual) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Start |
| 8.0 | 40 | 60 | Elute Hydrophobics |
| 10.0 | 40 | 60 | Hold |
| 10.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | Stop |
Visualized Workflow & Logic
Impurity Origin & Separation Logic
The following diagram illustrates the relationship between the synthesis route, potential impurities, and their chromatographic behavior.
Caption: Separation logic distinguishing the ionized target amine (early eluting) from the neutral starting material (late eluting) based on polarity shifts at pH 3.0.
Method Validation Parameters
To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during system suitability testing:
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 3.5 – 5.5 min | Ensures amine is retained but not excessively.[1][2] |
| Tailing Factor ( | Confirms effective suppression of silanol activity.[2] | |
| Theoretical Plates ( | Indicates good column efficiency.[1][2] | |
| Resolution ( | Between target peak and nearest impurity (e.g., precursor).[1][2] | |
| % RSD (Area) | Based on 5 replicate injections of standard.[2] |
Troubleshooting Guide
Issue: Peak Tailing (
-
Fix: Ensure pH is strictly
.[2] If using an older column, add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker (though modern columns rarely need this).[2]
Issue: Retention Time Drift
-
Cause: Incomplete equilibration or volatile organic evaporation.[1][2]
-
Fix: Ensure the column is re-equilibrated for at least 5 column volumes (approx. 5 mins at 1 mL/min) between gradient runs. Cap solvent bottles.
Issue: Ghost Peaks
-
Cause: Carryover of hydrophobic impurities.[2]
-
Fix: Run a blank injection (Mobile Phase A) after high-concentration samples.[2] Extend the gradient hold at 60% B if late eluters are suspected.[2]
References
-
PubChem. (n.d.).[2] 1-(4-Methoxyphenyl)ethanamine.[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). (2006).[2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
-
Dolan, J. W. (2002).[2] Tailing Peaks for Basic Compounds. LCGC North America.[2] Retrieved from [Link]
-
Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]
Sources
Application Notes and Protocols: [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride in Neuropharmacology Research
Introduction
This guide, therefore, will leverage the established knowledge of PMA and PMMA to provide detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the neuropharmacological profile of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride. The protocols outlined below are standard, validated methods for characterizing compounds that interact with monoaminergic systems.
Predicted Mechanism of Action: Insights from Structural Analogs
Based on its chemical structure, this compound is predicted to function as a monoamine releasing agent and/or a monoamine reuptake inhibitor, with a potential preference for the serotonin (5-HT) system. This hypothesis is drawn from the known pharmacology of PMA, which is a potent serotonin releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A).[2][5][6] The presence of the para-methoxy group on the phenyl ring is a key structural feature that often confers significant serotonergic activity.[2]
The primary molecular targets for this class of compounds are the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Interaction with these transporters can lead to an increase in the extracellular concentration of these neurotransmitters, which in turn modulates a wide range of physiological and behavioral processes.
The N-methyl group in this compound, as seen in its analog PMMA, may further modulate its activity, potentially altering its potency and selectivity for the different monoamine transporters compared to its primary amine counterpart, PMA.[3]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [7] |
| Molecular Weight | 165.23 g/mol | [7] |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylethanamine | [7] |
| CAS Number | 41684-13-3 | [7] |
| Hydrochloride Salt Molecular Formula | C₉H₁₄ClNO | |
| Hydrochloride Salt Molecular Weight | 187.66 g/mol |
Safety and Handling
This compound and its free base are classified as harmful if swallowed and may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Uptake Assay
This protocol is designed to determine the potency of this compound in inhibiting the uptake of serotonin, dopamine, and norepinephrine by their respective transporters.
Causality behind Experimental Choices:
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used as they provide a null background, allowing for the stable expression of a single human monoamine transporter (hSERT, hDAT, or hNET). This ensures that the observed effects are specific to the transporter being studied.
-
Radiolabeled Substrates: Using radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA, [³H]NE) allows for sensitive and quantitative measurement of their uptake into the cells.
-
Selective Inhibitors: Including known selective inhibitors for each transporter (e.g., citalopram for SERT, GBR12909 for DAT, and desipramine for NET) serves as a positive control and validates the assay's specificity.[4]
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing either hSERT, hDAT, or hNET in appropriate media and conditions.
-
Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare a serial dilution of the compound to obtain a range of concentrations for the dose-response curve.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with various concentrations of the test compound or a reference inhibitor for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]5-HT for hSERT, [³H]DA for hDAT, or [³H]NE for hNET) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the in vitro receptor binding assay.
Protocol 3: In Vivo Microdialysis in Rodents
This protocol is used to measure the extracellular levels of monoamines (serotonin, dopamine, and norepinephrine) in specific brain regions of awake, freely moving rodents following the administration of this compound.
Causality behind Experimental Choices:
-
Microdialysis: This technique allows for the direct sampling of the extracellular fluid in a specific brain region, providing a real-time measurement of neurotransmitter levels.
-
Target Brain Regions: The nucleus accumbens and prefrontal cortex are key regions in the brain's reward and executive function pathways, respectively, and are often studied in the context of psychoactive drugs.
-
HPLC-ECD: High-performance liquid chromatography with electrochemical detection is a highly sensitive and specific method for quantifying monoamines in the small volumes of dialysate collected.
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the rodent and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via a chosen route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.
Workflow for In Vivo Microdialysis
Caption: Workflow of the in vivo microdialysis experiment.
Conclusion
While direct neuropharmacological data for this compound is currently limited, its structural relationship to PMA and PMMA provides a strong rationale for investigating its effects on the monoaminergic system. The protocols detailed in this guide offer a robust framework for characterizing the in vitro and in vivo pharmacological profile of this and other novel psychoactive compounds. Researchers are encouraged to employ these methods to elucidate the specific mechanisms of action and potential therapeutic or toxicological properties of this compound.
References
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Wikipedia. (2023). para-Methoxymethamphetamine. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-p-Methoxyamphetamine. Retrieved from [Link]
-
PubChem. (n.d.). amine. Retrieved from [Link]
-
Wikipedia. (2023). para-Methoxyamphetamine. Retrieved from [Link]
-
PsychonautWiki. (2024). PMA. Retrieved from [Link]
-
Drugs.ie. (2014). What is PMA / PMMA?. Retrieved from [Link]
-
National Drug & Alcohol Research Centre. (2016). Paramethoxyamphetamine (PMA). Retrieved from [Link]
- Daws, L. C., et al. (2005). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry.
-
Wikipedia. (2023). Monoamine releasing agent. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethylamine hydrochloride. Retrieved from [Link]
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 773-782.
- Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719-730.
- MacLean, R. R., et al. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Perspectives on behavior science, 45(1), 15–45.
- Di Giovanni, G., & Di Matteo, V. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in behavioral neuroscience, 7, 20.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 25CN-NBOH - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Degradation pathways of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
Technical Support Center: [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
Executive Summary & Chemical Identity
Compound: this compound
Chemical Class: Chiral
Core Stability Vulnerability: The molecule possesses a "benzylic" hydrogen atom at the chiral center (C-H alpha to the nitrogen). This position is doubly activated by the adjacent aromatic ring and the nitrogen atom, making it highly susceptible to oxidative deamination , particularly in solution or upon exposure to light and air.
Degradation Pathways & Mechanisms[1]
Primary Pathway: Oxidative Deamination
The most critical degradation route involves the oxidation of the benzylic C-H bond. This proceeds via a radical mechanism or direct oxidation to an unstable carbinolamine, which collapses into an imine (Schiff base). The imine then hydrolyzes to release the corresponding ketone and amine.[1][2][3]
-
Step 1 (Oxidation): Formation of the imine intermediate:
-[1-(4-methoxyphenyl)ethylidene]methanamine. -
Step 2 (Hydrolysis): The imine reacts with residual moisture to cleave the C=N bond.
-
End Products: 4-Methoxyacetophenone (sweet/floral odor) and Methylamine (fishy odor).
Secondary Pathway: -Dealkylation
Oxidative attack on the
Pathway Visualization
Figure 1: Mechanistic degradation map showing the critical oxidative deamination pathway leading to cleavage products.
Technical Support: Troubleshooting & FAQs
Issue 1: Discoloration & Odor
Q: My white crystalline powder has turned a pale yellow and emits a faint sweet smell. Is it still usable?
A: The yellow color and sweet odor are hallmark signs of degradation.
-
The Yellow Color: Caused by the formation of the conjugated imine intermediate (Schiff base) via benzylic oxidation. Even trace amounts (<0.5%) can impart visible color.
-
The Sweet Smell: This is 4-Methoxyacetophenone , the hydrolysis product of the imine.
-
Recommendation: Perform a purity check via HPLC. If the acetophenone peak is >0.5%, repurification (recrystallization from isopropanol/ethanol) is required. If the smell is "fishy," it indicates the release of methylamine gas, suggesting advanced hydrolysis.
Issue 2: HPLC Anomalies
Q: I see a new peak eluting after the main peak in my Reverse-Phase HPLC. What is it?
A: In standard C18 reverse-phase conditions, the degradation products typically elute as follows:
-
Methylamine: Elutes in the void volume (very polar).
-
Primary Amine (Degradant): Elutes before the parent (more polar due to loss of methyl).
-
Parent Compound: Mid-elution.
-
4-Methoxyacetophenone: Elutes after the parent. The loss of the charged amine and the lipophilic nature of the ketone significantly increase retention time.
Data Summary Table: Expected Impurities
| Impurity | Relative Retention (RRT) | Detection Cue | Origin |
| Methylamine | ~0.1 (Void) | Fishy odor | Hydrolysis of Imine |
| 1-(4-Methoxyphenyl)ethylamine | ~0.8 - 0.9 | Mass shift (-14 Da) | N-Demethylation |
| Parent Compound | 1.00 | N/A | N/A |
| 4-Methoxyacetophenone | ~1.5 - 2.0 | UV max ~270nm; Sweet odor | Oxidative Deamination |
| Imine Intermediate | Variable (Unstable) | Yellow color | Partial Oxidation |
Issue 3: Storage & Handling
Q: The material becomes sticky/clumpy when weighed. How should I handle this?
A: The hydrochloride salt is hygroscopic. Moisture absorption accelerates the hydrolysis step of the degradation pathway (Imine
-
Protocol:
-
Store at -20°C in a desiccator.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weigh quickly in a low-humidity environment or glovebox.
-
Do not store as a solution in protic solvents (methanol/water) for extended periods, as this promotes racemization and hydrolysis.
-
Issue 4: Racemization Risk
Q: Can I heat the solution to speed up dissolution?
A: Avoid heating above 40°C, especially in basic or neutral solutions. The benzylic proton is weakly acidic. Heating can promote racemization via the formation of the planar imine intermediate or direct proton exchange, causing loss of optical purity (enantiomeric excess).
Experimental Protocol: Forced Degradation Validation
To validate your analytical method (HPLC/LC-MS), use this protocol to generate the expected degradants intentionally.
Workflow Diagram
Figure 2: Step-by-step workflow for generating and identifying degradation products.[4][5]
Step-by-Step Protocol:
-
Oxidative Stress: Dissolve 5 mg of compound in 5 mL of 3% hydrogen peroxide. Let stand at room temperature for 2 hours.
-
Target: Generates
-oxide and accelerates deamination.
-
-
Acid Hydrolysis: Dissolve 5 mg in 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
-
Target: Tests stability of the ether linkage (unlikely to cleave) and resistance to dealkylation.
-
-
Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus) using a gradient of Water (0.1% Formic Acid) and Acetonitrile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3115585, amine. Retrieved from [Link]
-
Akagawa, M., et al. (2005). Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee.[6] Journal of Agricultural and Food Chemistry.[6] Retrieved from [Link]
-
Master Organic Chemistry. Hydrolysis of Imines to give Ketones. Retrieved from [Link]
-
Kim, Y., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines.[7] Tetrahedron Letters. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting chiral separation of [1-(4-Methoxyphenyl)ethyl]methylamine enantiomers
Status: Operational Ticket ID: CHIRAL-SUP-402 Subject: Troubleshooting & Method Development for Secondary Benzylamines Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to separate the enantiomers of [1-(4-Methoxyphenyl)ethyl]methylamine . This molecule presents a classic chromatographic challenge: it is a chiral secondary amine with a basic nitrogen center and an electron-rich aromatic ring (methoxy-substituted).
The Core Challenge:
The secondary amine moiety (
This guide synthesizes field-proven protocols to neutralize these interactions and achieve baseline separation.
Part 1: Method Development Protocol (The "Happy Path")
Do not guess. Follow this logic gate to establish a baseline method.
Column Selection Strategy
For this specific structural class (phenethylamine derivatives), polysaccharide-based stationary phases are the industry workhorse, followed by Pirkle-type phases.
-
Primary Screen (The "Gold Standard"): Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)). The helical structure of the amylose polymer often provides superior cavity inclusion for the benzylamine moiety compared to cellulose.
-
Secondary Screen: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)).
-
Tertiary Screen (The "Specialist"): Whelk-O 1 . This is an inverted-phase column designed specifically for
-electron rich aromatics like your methoxy-phenyl group.
Mobile Phase Composition
You must operate in Normal Phase for the highest probability of success.
-
Base Solvent: n-Hexane (or n-Heptane).
-
Polar Modifier: Isopropanol (IPA) or Ethanol (EtOH). Start with IPA for better selectivity; switch to EtOH for sharper peaks.
-
The Critical Additive: Diethylamine (DEA) .
-
Why? DEA competes with your analyte for the acidic silanol sites on the column silica. It effectively "masks" the surface, allowing the chiral selector to do the work without interference.
-
Standard Screening Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H ( | High success rate for benzylamines. |
| Mobile Phase | n-Hexane / IPA / DEA (90 : 10 : 0.1) | Standard starting polarity. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency. |
| Temp | 25°C | Standard equilibrium. |
| Detection | UV @ 230 nm or 254 nm | 230 nm captures the methoxy-phenyl absorption max. |
Part 2: Troubleshooting Logic (FAQs)
Issue 1: "My peaks look like shark fins (Severe Tailing)."
Diagnosis: Unmasked silanol interactions. The basic nitrogen on your [1-(4-Methoxyphenyl)ethyl]methylamine is hydrogen-bonding to the silica support, not the chiral selector.
Corrective Actions:
-
Verify Additive: Ensure you are using 0.1% Diethylamine (DEA) . If already using DEA, increase concentration to 0.2% .
-
Switch Additive: If DEA fails, switch to Ethanolamine or Ethylenediamine (EDA) . These are stronger bases and often provide sharper peaks for stubborn secondary amines.
-
Temperature Control: Lower the temperature to 15°C. While counter-intuitive for kinetics, lower temps can sometimes favor the specific chiral interaction over the non-specific silanol interaction.
Issue 2: "I have two peaks, but they overlap (Poor Resolution, )."
Diagnosis: Insufficient selectivity (
Corrective Actions:
-
Switch Modifier: Change from IPA to Ethanol . Ethanol is a stronger solvent and often alters the solvation shell around the chiral polymer, changing the "shape" of the binding pocket.
-
Dilute the Modifier: Reduce the alcohol content (e.g., go from 90:10 to 95:5 ). This increases retention (
) and gives the enantiomers more time to interact with the chiral selector. -
Change the Column: If AD-H fails, move immediately to Chiralcel OD-H . The cellulose backbone has a different twist and inclusion cavity size.
Issue 3: "The sample isn't dissolving in the Mobile Phase."
Diagnosis: The salt form vs. free base issue.
-
If your sample is a HCl salt , it will not dissolve in Hexane.
Corrective Actions:
-
Free Basing: Perform a liquid-liquid extraction (DCM/NaOH) to isolate the free base oil before injection.
-
In-situ Neutralization: Dissolve the salt in a small amount of Methanol/DEA, then dilute with the Mobile Phase. Warning: Watch for precipitation.
-
Switch Mode: If solubility remains an issue, switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) using an immobilized column like Chiralpak IA or IC .
Part 3: Visualized Workflows
Workflow 1: Method Development Decision Tree
Caption: Logic flow for establishing initial chromatographic conditions and handling primary failure modes.
Workflow 2: The "Silanol Effect" Mechanism
This diagram explains why you need DEA.
Caption: Mechanistic view of how DEA masks silanol groups to prevent non-specific binding.
Part 4: Summary of Recommended Conditions
| Variable | Recommendation | Technical Note |
| Column | Chiralpak AD-H | Amylose derivatives are superior for benzylamines [1]. |
| Mobile Phase | Hexane / EtOH / DEA (90:10:0.1) | Ethanol often provides better mass transfer than IPA for this molecule. |
| Flow Rate | 1.0 mL/min | |
| Temperature | 25°C | |
| Sample Diluent | Mobile Phase | Avoid dissolving in 100% alcohol to prevent "solvent shock" peak distortion. |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
- Ye, Y. K., & Stringham, R. W. (2001). The effect of acidic and basic additives on the chiral separation of basic drugs using polysaccharide-based chiral stationary phases.
- Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Technical Support Center: Optimization of N-Methyl-1-(4-methoxyphenyl)ethylamine Synthesis
The following technical support guide addresses the optimization of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride synthesis. This guide focuses on the Reductive Amination route, as it is the most scalable and common method for this scaffold.
Ticket Status: OPEN Topic: Yield Optimization & Troubleshooting Applicable Chemistry: Reductive Amination, Lewis Acid Catalysis, Salt Formation Target Audience: Process Chemists, R&D Scientists
Introduction: The Chemistry of the Problem
The synthesis of [1-(4-Methoxyphenyl)ethyl]methylamine (an N-methylated phenethylamine derivative) often suffers from mediocre yields (40–60%) when using standard reductive amination conditions (e.g., Methylamine/MeOH/NaBH₄).[1]
The Root Cause: The para-methoxy group on the phenyl ring is a strong electron-donating group (EDG).[1] This increases the electron density of the aromatic ring, which inductively stabilizes the ketone carbonyl carbon. Consequently, the ketone (4'-methoxyacetophenone) is less electrophilic than unsubstituted acetophenone. This shifts the equilibrium away from imine formation, leaving unreacted ketone that is subsequently reduced to the alcohol side-product (1-(4-methoxyphenyl)ethanol) during the borohydride step.[1]
To maximize yield, you must force the imine equilibrium to completion before the reducing agent is introduced.
Module 1: Reaction Optimization (The "Titanium" Protocol)
User Question:
"I am using aqueous methylamine and NaBH₄ in methanol, but my conversion is stuck at 50%. I see a large 'alcohol' impurity spot on TLC. How do I fix this?"
Technical Solution:
You are experiencing competitive reduction . The water in your aqueous methylamine is inhibiting imine formation. To fix this, you must switch to anhydrous conditions and use a water scavenger/Lewis Acid promoter.
The Recommended Protocol: Titanium(IV) Isopropoxide Mediated Reductive Amination This method, pioneered by Bhattacharyya (1994, 1998), typically boosts yields to 80–90% for electron-rich ketones.
Optimized Workflow
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) |
| Amine Source | Methylamine (40% aq.)[1] | Methylamine Hydrochloride (Solid) + Et₃N |
| Solvent | Methanol (Grade: Reagent) | Absolute Ethanol or Methanol (Anhydrous) |
| Promoter | None | Titanium(IV) Isopropoxide [Ti(OiPr)₄] |
| Reducing Agent | NaBH₄ (added immediately) | NaBH₄ (added after 8–10h aging) |
| Major Impurity | 1-(4-methoxyphenyl)ethanol | None (Trace) |
Step-by-Step Protocol
-
Imine Formation (The Critical Step):
-
Charge a flame-dried flask with 4'-Methoxyacetophenone (1.0 equiv).[1]
-
Add Methylamine Hydrochloride (1.5–2.0 equiv) and Triethylamine (2.0 equiv) in absolute Ethanol.[2]
-
Add Titanium(IV) Isopropoxide (1.25–2.0 equiv) dropwise.[1]
-
Note: The Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to TiO₂).
-
Stir at room temperature for 8–10 hours . Do not rush this step.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.0–1.5 equiv) portion-wise (caution: gas evolution).[1]
-
Allow to warm to room temperature and stir for 5–7 hours.
-
-
The "Titanium" Work-up (Crucial):
-
Warning: Quenching Ti(OiPr)₄ with water creates a gelatinous sludge that is impossible to filter.
-
Correct Quench: Pour the reaction mixture into 2M Aqueous Ammonia (NH₄OH) . This precipitates the titanium as a filterable white solid.
-
Filter through a Celite pad. Wash the pad with dichloromethane (DCM).
-
Figure 1: The Titanium(IV) Isopropoxide pathway prevents the direct reduction of the ketone (red path) by locking the substrate into an activated imine complex (green path).
Module 2: Purification & Salt Formation
User Question:
"I obtained the oil after work-up, but when I add HCl, it turns into a sticky gum instead of a white powder. How do I get a clean crystal?"
Technical Solution:
This "gumming" is usually caused by residual water or alcohol impurities . The hydrochloride salt of this amine is hygroscopic.
Troubleshooting the "Sticky Gum"
-
Strict Drying:
-
The free base oil extracted in Module 1 must be dried thoroughly over anhydrous Na₂SO₄ (Sodium Sulfate) or MgSO₄.
-
Remove solvent under high vacuum until a constant weight is achieved. Any residual ethanol will solvate the salt and prevent crystallization.
-
-
Anhydrous Salt Formation Protocol:
-
Dissolve the dry free base oil in a minimal amount of anhydrous Diethyl Ether (or MTBE for scale).
-
Place the flask in an ice bath (0°C).
-
Do not use aqueous HCl. Instead, use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
-
Add the acid dropwise with vigorous stirring. The salt should precipitate immediately as a white solid.
-
-
Recrystallization (If needed):
-
If the solid is off-white or slightly sticky, recrystallize from Isopropanol (IPA) / Diethyl Ether .
-
Dissolve in hot IPA, cool, and layer with Ether.
-
Module 3: Troubleshooting Logic Tree
Use this decision matrix to diagnose yield or purity failures immediately.
Figure 2: Diagnostic logic for common synthesis failures.
References
-
Bhattacharyya, S. (1994).[3] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[3] Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.[4] Link
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[4] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552-2554.[5] Link[1]
Sources
- 1. 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine|BLD Pharm [bldpharm.com]
- 2. designer-drug.com [designer-drug.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Challenges in the scale-up of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride production
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Process Optimization, Impurity Control, and Crystallization Troubleshooting
Target Molecule:
Introduction
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up (100g to 5kg) of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride.
This molecule, a chiral phenethylamine derivative, presents a classic "perfect storm" of scale-up issues: exothermic imine reduction, competitive bis-alkylation, and a notorious tendency for the hydrochloride salt to "oil out" rather than crystallize. The protocols below are designed to transition your process from a variable bench-top reaction to a robust, self-validating engineering workflow.
Module 1: Reaction Optimization (Synthesis)
Core Reaction: Reductive Amination of 4-Methoxyacetophenone.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Amine Stoichiometry | 3.0 – 5.0 equiv. | High excess methylamine suppresses the formation of the tertiary amine impurity (bis-alkylation). |
| Temperature (Imine Formation) | 0°C to 15°C | Lower temperatures favor the equilibrium toward the imine while suppressing side reactions before reduction. |
| Hydride Dosing | Slow addition (<1 mL/min/L) | Controls H₂ evolution and prevents thermal runaway (Exotherm management). |
| Water Content | < 0.5% w/w | Water hydrolyzes the imine back to the ketone, stalling conversion. Use anhydrous solvents (MeOH/EtOH). |
Troubleshooting Guide: Reaction Stalled or High Impurities
Q: Why does my reaction stall at 80% conversion? A: This is typically an equilibrium issue. Reductive amination proceeds via a carbinolamine intermediate to an imine. Water generated during this step can push the equilibrium back to the ketone.
-
Fix: Add a dehydrating agent like Ti(OiPr)₄ (Titanium isopropoxide) or molecular sieves (3Å) during the imine formation step before adding the reducing agent [1].
Q: I am seeing a large peak at RRT 1.2 in HPLC. What is it? A: This is likely the Tertiary Amine Dimer (Bis-alkylation).
-
Mechanism: The product secondary amine competes with methylamine to react with the ketone.
-
Fix: Your methylamine concentration is dropping too low. Increase methylamine equivalents to >4.0. Ensure you are using a sealed vessel to prevent methylamine gas loss if working at ambient temperature [2].
Workflow Visualization: Reductive Amination Logic
Figure 1: Logic flow for minimizing equilibrium-based stalling during reductive amination.
Module 2: Isolation & Crystallization (The "Oiling Out" Problem)
The most frequent support ticket we receive involves the hydrochloride salt forming a sticky oil instead of a white solid. This is a kinetic phenomenon known as "oiling out" (Liquid-Liquid Phase Separation).[1]
Protocol: Robust Salt Formation
Do NOT use aqueous HCl. The introduction of water is the primary cause of oiling out for this lipophilic salt [3].
-
Solvent Swap: After extraction, exchange the solvent (e.g., DCM or Toluene) entirely for Anhydrous Isopropyl Acetate (IPAc) or Ethyl Acetate .
-
Drying: The free base solution must be dried (MgSO₄) to <0.1% water.
-
Acid Addition: Use 5-6N HCl in Isopropanol (IPA) . Add dropwise at 0–5°C.
-
Seeding: At the first sign of turbidity, stop addition and add seed crystals (0.5 wt%).
Troubleshooting Guide: Crystallization
Q: The product turned into a brown oil/gum upon adding HCl. Can I save it? A: Yes. This is "oiling out."
-
Reheat: Heat the mixture to reflux until the oil dissolves (becomes a single phase).
-
Solvent Adjust: Add more polar solvent (IPA or Ethanol) dropwise if it doesn't dissolve.
-
Slow Cool: Turn off the stirring and let it cool very slowly to room temperature. Rapid cooling traps impurities and forces oiling.
-
Anti-solvent: Once room temp is reached, add MTBE (Methyl tert-butyl ether) dropwise to force precipitation.
Q: My yield is low (50%), but the mother liquor is pure. Why? A: The hydrochloride salt has significant solubility in alcohols (MeOH/EtOH).
-
Fix: Switch to a less polar solvent system. Use IPAc (Isopropyl Acetate) as the primary solvent and use HCl gas or HCl/Dioxane (if compatible) to minimize alcohol volume.
Workflow Visualization: Crystallization Rescue
Figure 2: Decision tree for rescuing a failed crystallization (oiling out).
Module 3: Safety & Engineering Controls
Hazard Management
| Hazard | Source | Engineering Control |
| Methylamine Gas | Reagent excess | Use a closed reactor system rated for 5 bar. Scrubber system with dilute H₂SO₄ is mandatory for venting [4]. |
| Hydrogen Gas (H₂) | NaBH₄ Quench | Calculate max H₂ evolution (4 moles H₂ per mole NaBH₄). Ensure vent lines are sized for peak gas evolution rate. |
| Thermal Runaway | Imine Reduction | Active cooling jacket. Dosing of borohydride solution must be interlocked with reactor temperature (Stop dose if T > 25°C). |
Q: Can I use aqueous methylamine (40%) instead of gas or alcoholic solution? A: For scale-up >100g, avoid aqueous methylamine .
-
Reason 1: Water shifts the equilibrium toward the ketone (low yield).
-
Reason 2: Removing large volumes of water during work-up requires prolonged distillation, thermally stressing the product. Use 33% Methylamine in Ethanol (commercially available) [5].[2]
Module 4: Quality Control & Impurity Profile
Impurity Identification Table
| Impurity | Origin | Limit (API) | Detection (HPLC) |
| 4-Methoxyacetophenone | Unreacted Starting Material | < 0.15% | High UV absorbance, early eluter. |
| Alcohol Intermediate | Reduction of ketone (no amine) | < 0.5% | 1-(4-methoxyphenyl)ethanol. Forms if amine is lost. |
| Tertiary Amine | Bis-alkylation (Dimer) | < 0.10% | Late eluter (lipophilic). Critical to control via stoichiometry. |
| Enantiomeric Purity | Racemic Synthesis | N/A | Note: This synthesis yields a racemate (50:50). If the S-enantiomer is required, chiral resolution (e.g., with tartaric acid) or asymmetric synthesis is needed [6]. |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting."
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Crystallization Technical Guides.
-
Sigma-Aldrich. (2025).[5] "Safety Data Sheet: Methylamine Solution in Ethanol."
-
Organic Syntheses. "Di-beta-carbethoxyethylmethylamine (Handling Methylamine Solutions)." Org.[2][3][4][6] Synth. 1940, 20, 35.
-
Google Patents. (2015). "WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine and its isomers."
Sources
Preventing racemization during the synthesis of chiral [1-(4-Methoxyphenyl)ethyl]methylamine
Technical Support Center: Chiral Synthesis & Handling Topic: [1-(4-Methoxyphenyl)ethyl]methylamine (CAS: 41851-59-6 / 22038-86-4) Ticket ID: CHIRAL-BENZ-044 Status: Open Priority: High (Racemization Risk)
Executive Summary: The Stability Paradox
You are working with a benzylic amine substituted with a para-methoxy group . This structural combination creates a specific "stability paradox":
-
Chemical Stability: The methoxy group is an Electron Donating Group (EDG). It pushes electron density into the phenyl ring, which significantly stabilizes the benzylic carbocation.
-
Stereochemical Instability: Because the carbocation is stabilized, the energy barrier for the leaving group to depart (SN1 pathway) is lowered. Consequently, this molecule is significantly more prone to acid-catalyzed racemization than its unsubstituted analog (1-phenylethylamine).
This guide provides protocols to prevent the formation of the planar carbocation intermediate that destroys chirality.
Module 1: The Chemistry of Instability (Root Cause Analysis)
User Question: Why does my enantiomeric excess (ee) drop during workup even when I use mild acids?
Technical Insight:
The racemization mechanism is driven by the formation of a planar
The Racemization Pathway (SN1):
-
Protonation/Activation: The amine (or leaving group precursor) is protonated or activated.
-
Dissociation: The C-N (or C-O) bond breaks.
-
Planarization: The benzylic carbon becomes trigonal planar (
). -
Nucleophilic Attack: A nucleophile (solvent, water, or the amine itself) attacks from either face with equal probability.
Visualization of Risk: The following diagram illustrates the specific electronic effects causing your yield loss.
Caption: Figure 1. The p-methoxy group stabilizes the benzylic carbocation, accelerating the rate of racemization under acidic conditions.
Module 2: Troubleshooting Synthesis via Nucleophilic Substitution (SN2)
Scenario: You are converting (S)-1-(4-methoxyphenyl)ethanol to the amine via a mesylate/tosylate intermediate. Goal: Inversion of configuration (Walden Inversion) to obtain (R)-amine (or vice versa).
| Critical Parameter | Recommendation | Why? (Causality) |
| Leaving Group | Use Mesylate (Ms) over Tosylate (Ts). | Mesylates are smaller and formed faster at lower temperatures ( |
| Solvent | DMF or DMSO (strictly anhydrous). | These are polar aprotic solvents. They support SN2 mechanisms. Avoid protic solvents (MeOH, EtOH) which stabilize carbocations (SN1) through solvation. |
| Temperature | Maintain -10°C to 0°C during activation. | Higher temperatures provide the activation energy required for the C-O bond to break spontaneously (SN1). |
| Nucleophile | Use Excess Methylamine (gas or THF solution). | A high concentration of a strong nucleophile forces the SN2 kinetics ( |
Self-Validating Protocol (The "Double-Check"):
-
Step 1: Activate alcohol with MsCl/Et3N at -10°C.
-
Checkpoint: Take a small aliquot immediately after mesylation is "complete" (TLC). Run H-NMR. If you see broadening of the benzylic proton signal, partial racemization (or elimination to styrene) has already occurred.
-
Step 2: Add methylamine immediately. Do not isolate the mesylate if possible (telescoped reaction is safer).
Module 3: Troubleshooting Reductive Amination
Scenario: You are reacting 4-methoxyacetophenone with methylamine and a reducing agent. Risk: Enamine tautomerization.
FAQ: Why am I getting low ee% with standard Borohydrides? Standard NaBH4 reduces the imine too slowly, allowing the imine to tautomerize into an achiral enamine. Once the enamine forms, chirality is lost upon reprotonation.
Recommended Workflow (Direct Asymmetric Reductive Amination - DARA):
-
Catalyst Selection: You cannot rely on simple chiral induction from the substrate. You must use a chiral catalyst.
-
Gold Standard:Ir-catalyzed hydrogenation with chiral phosphine ligands (e.g., (R)-BINAP or Xyliphos).
-
Biocatalytic Option:Amine Dehydrogenases (AmDH) . These enzymes bind the ketone in a specific orientation, preventing "wrong-side" hydride attack.
-
-
Additives:
-
Use Titanium(IV) isopropoxide as a Lewis acid to drive imine formation before adding the reducing agent.
-
Warning: Ensure the Lewis acid is not too strong, or it will trigger the carbocation pathway mentioned in Module 1.
-
Caption: Figure 2. Decision tree for reductive amination. Standard reduction leads to racemization via enamine; chiral catalysis is required.
Module 4: Post-Synthesis Handling & Storage
User Question: My compound was 99% ee last week, now it is 94%. It is stored in a clear vial on the bench.
Diagnosis: Benzylic amines are susceptible to oxidative degradation and atmospheric carbonylation (reacting with CO2 to form carbamates), which can catalyze racemization cycles or degradation.
Storage Protocol:
-
Atmosphere: Flush headspace with Argon (heavier than air, better protection than Nitrogen).
-
Container: Amber glass (protects from photo-oxidation).
-
Form: Store as the Hydrochloride (HCl) or Tartrate Salt .
-
Crucial Note: While the free base is prone to oxidation, the salt form locks the nitrogen lone pair. However, ensure the salt formation is done in anhydrous ether/HCl to prevent acid-catalyzed racemization during the salt formation itself.
-
-
Temperature: -20°C.
References
-
Mechanistic Insight on Racemization
- Racemization Mechanisms of Benzylic Systems. Wikipedia.
-
Synthesis & Resolution Protocols
-
Reductive Amination Strategies
- Ruthenium-Catalyzed Direct Asymmetric Reductive Amination. Organic Process Research & Development (ACS).
-
Peptide/Amide Coupling (Racemization Free)
-
Biocatalytic Approaches
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Oxyma-based phosphates for racemization-free peptide segment couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Crystallization for High-Purity [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
Welcome to the technical support center for the crystallization of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining high-purity crystalline material. As a chiral aromatic amine hydrochloride, the crystallization of this compound presents unique challenges that require a systematic and scientifically grounded approach to overcome. This center provides field-proven insights and detailed protocols to help you achieve your desired product quality.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format. The causality behind each experimental choice is explained to empower you to make informed decisions in your own work.
Question 1: My product is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What are the likely causes and how can I fix this?
Answer:
"Oiling out" or amorphous precipitation occurs when the supersaturation of the solution is too high, leading to rapid nucleation that bypasses the ordered process of crystal lattice formation. Several factors can contribute to this issue:
-
Rapid Cooling: Cooling the solution too quickly is a common cause of high supersaturation. A slower, more controlled cooling profile allows molecules to orient themselves correctly into a crystal lattice.
-
Inappropriate Solvent System: The choice of solvent and anti-solvent is critical. If the anti-solvent is added too quickly or if it is too strong (i.e., the product is virtually insoluble in it), it can cause the product to crash out of solution.
-
High Impurity Levels: The presence of certain impurities can inhibit crystal nucleation and growth, promoting the formation of an oil. These impurities may be structurally similar to the target molecule or may be residual solvents or reagents.[1][2]
Troubleshooting Steps:
-
Optimize the Cooling Profile: Employ a gradual cooling ramp. For instance, allow the solution to cool from its boiling point to room temperature over several hours before transferring it to a colder environment (e.g., an ice bath or refrigerator).
-
Re-evaluate Your Solvent System:
-
Anti-solvent Addition: If using an anti-solvent, add it dropwise to the warm solution of your compound until the first sign of turbidity (cloudiness) appears. Then, add a small amount of the primary solvent to redissolve the precipitate before allowing the solution to cool slowly.
-
Address Potential Impurities:
-
Pre-purification: If the crude material is suspected to be of low purity, consider a preliminary purification step, such as a wash with a solvent in which the desired product is sparingly soluble but impurities are more soluble.
-
Slurry Experiment: To remove surface impurities, you can perform a slurry experiment by suspending the impure solid in a solvent where it has low solubility and stirring for an extended period.[5]
-
Question 2: The yield of my crystallization is consistently low. What factors could be contributing to this, and how can I improve it?
Answer:
Low crystallization yield is a common problem that can often be traced back to the solubility of the product in the mother liquor or mechanical losses during processing.
-
Suboptimal Solvent Choice: If the product is too soluble in the chosen solvent system even at low temperatures, a significant amount will remain in the mother liquor after filtration.
-
Insufficient Cooling: Not cooling the crystallization mixture to a low enough temperature can also result in a higher concentration of the product remaining in solution.
-
Incorrect Solvent Volume: Using an excessive volume of solvent will increase the solubility of your product and consequently lower the yield.[6]
-
Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Anti-solvent Addition: The controlled addition of an anti-solvent can significantly decrease the solubility of the product in the mother liquor, thereby increasing the yield. Common anti-solvents for amine hydrochlorides include ethers (like diethyl ether or MTBE) and hydrocarbons (like hexanes or heptane).
-
Solvent Screening: Conduct small-scale screening experiments with different solvent/anti-solvent combinations to identify a system that provides a high yield of pure crystals.
-
-
Optimize Cooling and Time:
-
Extended Cooling: After the initial cooling to room temperature, allow the mixture to stand at a lower temperature (e.g., 0-5 °C) for several hours or even overnight to maximize crystal formation.
-
Patience is Key: Ensure that crystallization is complete before filtration. Observe the mother liquor; if it is still cloudy, nucleation may still be occurring.
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure that the solution becomes supersaturated upon cooling, leading to a higher recovery of the crystalline material.[6]
Question 3: My final product has low chiral purity (enantiomeric excess). How can I improve the enantiomeric purity through crystallization?
Answer:
For a chiral compound like this compound, achieving high enantiomeric purity is often a primary goal. Low enantiomeric excess (e.e.) after crystallization can be due to the co-crystallization of the undesired enantiomer or the formation of a racemic conglomerate. The most common method to enhance chiral purity is through diastereomeric crystallization.[7][8]
Diastereomeric Crystallization Explained:
This technique involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7][9]
Step-by-Step Protocol for Diastereomeric Resolution:
-
Selection of a Resolving Agent: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[7][9] The choice of resolving agent is often empirical and may require screening.
-
Salt Formation: Dissolve the racemic [1-(4-Methoxyphenyl)ethyl]methylamine (as the free base) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent. Combine the two solutions.
-
Crystallization: The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution upon cooling or concentration of the solvent. The key is to carefully control the conditions to maximize the precipitation of the desired diastereomer while keeping the other in solution.[10]
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. It may be necessary to perform one or more recrystallizations to achieve the desired diastereomeric purity.
-
Liberation of the Free Amine: Once the diastereomeric salt is purified, the chiral amine is recovered by treatment with a base (e.g., NaOH or Na2CO3) to neutralize the resolving agent. The free amine can then be extracted into an organic solvent.
-
Formation of the Hydrochloride Salt: The purified chiral free amine is then dissolved in a suitable solvent and treated with HCl (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the desired enantiomerically pure hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the crystallization of this compound?
A1: The ideal solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. While specific quantitative data for this compound is scarce, a good starting point for screening would be polar protic solvents such as ethanol, methanol, or isopropanol. These can be used alone or in combination with an anti-solvent. A common and effective approach is to dissolve the hydrochloride salt in a minimal amount of hot alcohol and then slowly add a less polar solvent like ethyl acetate or diethyl ether as an anti-solvent to induce crystallization.[4]
Q2: How does the cooling rate affect the crystal size and purity?
A2: The cooling rate has a significant impact on both crystal size and purity.
-
Slow Cooling: Promotes the growth of larger, more well-defined crystals. The slow process allows for impurities to be excluded from the growing crystal lattice, resulting in higher purity.[6]
-
Rapid Cooling: Leads to the formation of many small crystals. This rapid nucleation can trap impurities within the crystal structure, leading to a less pure product.[6]
For optimal results, a slow and controlled cooling process is generally recommended.
Q3: What is "seeding" and should I use it in my crystallization?
A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization. It provides a template for crystal growth and can help to control polymorphism and crystal size. Seeding is highly recommended, especially for difficult-to-crystallize compounds or when consistent crystal properties are required. It can prevent the solution from becoming excessively supersaturated, which can lead to oiling out.[11]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities are often large, polar molecules that can be effectively removed by treating the crystallization solution with activated carbon. The procedure is as follows:
-
Dissolve the crude product in the hot solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of the solute).
-
Boil the solution for a few minutes to allow the carbon to adsorb the impurities.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool and crystallize as usual.
Caution: Using too much activated carbon can lead to the loss of your desired product through adsorption.
Q5: What are the best analytical methods to assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A standard C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) can be used to assess chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The specific solvent ratios and volumes may need to be optimized for your particular sample.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Ethyl Acetate (or Diethyl Ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add ethanol portion-wise until the solid is completely dissolved at or near the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.
-
Anti-solvent Addition (Optional, to improve yield): Once the solution has cooled to room temperature, you can slowly add ethyl acetate dropwise while stirring until the solution becomes slightly turbid. Then, add a few drops of ethanol to redissolve the initial precipitate.
-
Cooling: Allow the flask to stand at room temperature for a few hours, then place it in an ice bath or a refrigerator (4 °C) for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Solubility and Solvent Selection
A systematic approach to solvent selection is crucial for developing a robust crystallization process.[2] While quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on the general properties of amine hydrochlorides and related compounds.
| Solvent Class | Solvent Examples | Expected Solubility of [1-(4-Methoxyphenyl)ethyl]methylamine HCl | Role in Crystallization |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Moderate | Primary dissolving solvent |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Can be a primary solvent or co-solvent |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Very Low to Insoluble | Anti-solvent, washing solvent |
| Esters | Ethyl Acetate | Low | Anti-solvent, washing solvent |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Anti-solvent |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Typically not ideal for crystallization of hydrochlorides |
Note: This table is a general guideline. It is essential to perform small-scale solubility tests to determine the optimal solvent system for your specific material.
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Kannappan, V. (2025).
- Klapötke, T. M., & Schmid, P. C. (n.d.).
- Acevedo, D., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Royal Society of Chemistry.
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Costanzo, L. D., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
- Fujiwara, M., & Nagy, Z. K. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal.
- Zhang, L., et al. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- ResearchGate. (n.d.). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents.
- Simone, E., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development.
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
- Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
- Spectrum: Concordia University Research Repository. (n.d.).
- Oketani, R., et al. (n.d.).
- Sciencemadness.org. (2011). Solubility of organic amine salts.
- ResearchGate. (2017).
Sources
- 1. bia.si [bia.si]
- 2. syrris.com [syrris.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride by Titration
An Objective Comparison with Chromatographic and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scientific validity. The compound [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride, a key intermediate in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final product.
This guide provides an in-depth analysis of non-aqueous potentiometric titration as a robust and efficient method for the purity assay of this compound. We will delve into the causality behind the experimental choices, present a detailed, self-validating protocol, and objectively compare its performance against common alternatives like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Principle of Non-Aqueous Titration for Amine Hydrochlorides
Titration is a classic, yet powerful, quantitative analytical technique. For weakly basic compounds like amines, and specifically their hydrochloride salts, direct titration in aqueous media is often problematic due to the leveling effect of water, which can obscure the endpoint.[1] Non-aqueous titration overcomes this limitation by using a solvent that does not compete with the analyte for the titrant.
In this case, this compound is dissolved in glacial acetic acid, an aprotic solvent. This environment enhances the basicity of the amine.[1][2] The sample is then titrated with a strong acid in a non-aqueous medium, typically perchloric acid in glacial acetic acid.[2][3] The perchloric acid reacts with the acetic acid to form the highly acidic CH₃COOH₂⁺ ion, which can then effectively protonate the weakly basic amine, leading to a sharp and detectable endpoint.[1]
The endpoint can be determined potentiometrically, using an electrode system that measures the change in potential as the titrant is added, or with a visual indicator. Potentiometric determination is generally preferred for its higher precision and objectivity.
Experimental Protocol: Purity Assay by Non-Aqueous Potentiometric Titration
This protocol is designed to be self-validating by incorporating system suitability checks and standardization against a primary reference material.
Apparatus and Reagents
-
Automatic Potentiometric Titrator with a suitable electrode (e.g., glass-calomel combination electrode compatible with non-aqueous solvents).
-
Analytical Balance (readable to 0.1 mg).
-
Class A volumetric glassware.
-
This compound (analyte).
-
Perchloric acid (HClO₄), 70%, analytical grade.
-
Glacial Acetic Acid, analytical grade (<0.2% water).
-
Acetic Anhydride, analytical grade.
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.
-
Crystal Violet indicator (optional, for visual titration).
Workflow for Purity Determination by Titration
Caption: Workflow for the purity validation of [1-(4-Methoxyphenyl)ethyl]methylamine HCl by titration.
Step-by-Step Methodology
1. Preparation of 0.1 M Perchloric Acid Titrant:
-
Causality: Acetic anhydride is added to react with any excess water in the perchloric acid and acetic acid, as water can interfere with the titration and lead to inaccurate results.[1]
-
To approximately 900 mL of glacial acetic acid in a 1 L volumetric flask, cautiously add 8.5 mL of 70% perchloric acid while stirring.
-
Add 20 mL of acetic anhydride and mix thoroughly.
-
Allow the solution to stand for 24 hours to ensure the reaction between acetic anhydride and water is complete. Dilute to the mark with glacial acetic acid.
2. Standardization of the 0.1 M Perchloric Acid Titrant:
-
Causality: Standardization against a primary standard like KHP is crucial for determining the exact concentration of the titrant, which is essential for accurate purity calculations.[4]
-
Accurately weigh approximately 400 mg of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid, gently warming if necessary.
-
Allow to cool and titrate with the prepared 0.1 M perchloric acid solution, recording the volume of titrant required to reach the potentiometric endpoint.
-
Perform the standardization in triplicate. The relative standard deviation (RSD) should be ≤ 0.2%.
-
Calculate the molarity (M) of the perchloric acid solution.
3. Sample Analysis:
-
Accurately weigh approximately 300 mg of this compound into a 250 mL beaker.[3]
-
Dissolve the sample in 60 mL of glacial acetic acid.[3]
-
Titrate with the standardized 0.1 M perchloric acid solution to the potentiometric endpoint.
-
Perform the analysis in triplicate.
4. Calculation of Purity:
-
The purity of the sample is calculated using the following formula: % Purity = (V * M * MW) / (W * 10) Where:
- V = Volume of perchloric acid titrant consumed (mL)
- M = Molarity of the perchloric acid titrant (mol/L)
- MW = Molecular weight of this compound (201.70 g/mol )
- W = Weight of the sample (g)
Comparative Analysis of Analytical Techniques
While titration is a highly reliable method for assay determination, it is not specific.[5] It quantifies the total amount of basic substances in the sample. Therefore, a comprehensive purity assessment often involves orthogonal methods capable of separating and quantifying individual impurities.
Comparison of Purity Validation Methods
Caption: Comparison of analytical methods for purity validation.
Data Presentation: Method Performance Comparison
| Parameter | Non-Aqueous Titration | HPLC | GC | qNMR |
| Principle | Acid-Base Neutralization | Differential Partitioning | Volatility-Based Separation | Nuclear Spin Resonance |
| Specificity | Low (quantifies total base) | High (separates components)[6] | High (for volatile analytes)[7] | High (structure-specific) |
| Primary Use | Assay (Overall Purity) | Impurity Profiling & Assay[8] | Volatile/Residual Solvents[9] | Absolute Purity & Assay[10] |
| Sensitivity | Moderate | High | Very High (for volatiles) | Moderate to Low |
| Speed | Fast | Moderate to Slow | Fast | Slow |
| Cost/Run | Low | Moderate | Low to Moderate | High |
| Instrumentation | Simple (Titrator) | Complex (HPLC System) | Complex (GC System) | Very Complex (NMR) |
| Reference Std. | Required for titrant | Required for analyte & impurities | Required for analyte & impurities | Required (internal standard) |
Discussion: Choosing the Right Tool for the Job
The choice of analytical method depends on the intended purpose.
-
Non-Aqueous Titration stands out for its speed, cost-effectiveness, and high precision, making it an ideal choice for routine quality control and release testing where the primary goal is to determine the overall assay of the main component.[11] According to ICH guidelines, when a non-specific assay like titration is used, it should be complemented by other analytical procedures to demonstrate overall specificity, such as an impurity test.[5]
-
HPLC is the workhorse for impurity profiling. Its high sensitivity and specificity allow for the separation, identification, and quantification of process-related impurities and degradation products that would be invisible to titration. It is indispensable during process development and for stability studies.[9]
-
GC is a specialized technique best suited for analyzing volatile substances. For a non-volatile salt like this compound, its use would be limited to testing for residual solvents from the manufacturing process, and would likely require derivatization to the free base.[9][12]
-
qNMR is a powerful primary method that can determine purity without needing a reference standard of the analyte itself.[10][13] It provides absolute quantification and structural confirmation. However, its high cost and lower sensitivity for trace impurities often reserve its use for the characterization of reference standards or in cases where specific standards are unavailable.[14]
Conclusion
For the specific task of determining the purity (assay) of this compound, non-aqueous potentiometric titration is a scientifically sound, efficient, and economical method. Its reliability is grounded in well-understood stoichiometric principles, and when performed with proper standardization and system controls, it provides highly accurate and precise results suitable for quality control environments.
However, a complete purity validation strategy, especially in a drug development context, should not rely on a single technique. Titration should be used in conjunction with a high-specificity method like HPLC to build a comprehensive understanding of the material's purity profile, ensuring both the quantity of the main component and the levels of any impurities are within acceptable limits. This orthogonal approach leverages the strengths of each technique, ensuring the highest level of scientific integrity and regulatory compliance.
References
-
Amine Value Determination of Polymers by Nonaqueous Titration. Mettler Toledo. [Link]
-
nonaqueous potentiometric titration: Topics by Science.gov. Science.gov. [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022-12-19). JEOL. [Link]
-
A BIRD'S EYE VIEW ON PURITY, POTENCY AND ASSAY. (2023-04-30). YouTube. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. (1994). Analyst (RSC Publishing). [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025-09-22). Patsnap Eureka. [Link]
-
Titration of Bases with perchloric acid (non-aqueous). Xylem Analytics. [Link]
-
No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2025-12-09). ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Which one is better between assay by HPLC or assay by titration? (2020-06-23). Quora. [Link]
-
Analytical Method Validation Parameters: An Updated Review. (2020-03-22). Journal of Pharmaceutical Research and Reports. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2020-09-11). PubMed. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency (EMA). [Link]
-
The data of titration and HPLC procedures. ResearchGate. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Recommendations for titration methods validation. US Pharmacopeia (USP). [Link]
-
Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Analytical Method Validation: Key Parameters & Common Challenges. (2025-12-29). Neuland Labs. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. usp.org [usp.org]
- 5. database.ich.org [database.ich.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. usp.org [usp.org]
- 11. info.gfschemicals.com [info.gfschemicals.com]
- 12. brewerscience.com [brewerscience.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
Comparison Guide: Synthetic Routes to [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride
Executive Summary & Compound Identification
This guide provides a technical comparison of synthetic strategies for This compound (also known as N-methyl-1-(4-methoxyphenyl)ethanamine). This compound is a secondary amine structurally derived from
Critical Identity Correction:
-
Target Compound: this compound[1]
-
Correct CAS: 1185377-38-1 (HCl salt); 41684-13-3 (Free base).
-
CAS Mismatch Alert: The CAS number provided in the request (53663-23-3) corresponds to 1,2,3-Triiodo-5-nitrobenzene. This guide focuses exclusively on the amine target specified by name.
Structural Distinction: Researchers must distinguish this compound from its homologue, para-methoxymethamphetamine (PMMA). The target molecule possesses a 2-carbon ethyl backbone attached to the phenyl ring (benzylamine derivative), whereas PMMA possesses a 3-carbon propyl backbone (amphetamine derivative).
Synthetic Route Analysis
The synthesis of
Route A: Titanium-Mediated Reductive Amination (The Laboratory Standard)
Mechanism: Direct condensation of 4-methoxyacetophenone with methylamine using a Lewis acid (Titanium(IV) isopropoxide) to drive the equilibrium toward the imine, followed by in situ reduction.
-
Reagents: 4-Methoxyacetophenone, Methylamine (in THF or MeOH), Ti(OiPr)
, NaBH . -
Workflow:
-
Imine Formation: The ketone and amine are treated with Ti(OiPr)
. The titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to push the equilibrium. -
Reduction: Sodium borohydride is added directly to the reaction mixture.
-
Workup: Quenching with aqueous ammonia precipitates TiO
, facilitating filtration.
-
Pros:
-
High Conversion: Overcomes the low reactivity of acetophenones.
-
Selectivity: Minimizes alcohol byproduct (from direct ketone reduction).
-
One-Pot: No isolation of unstable imine intermediates.
Cons:
-
Atom Economy: Generates stoichiometric titanium waste.
-
Scalability: Filtration of titanium salts can be tedious on a distinct kilo-scale.
Route B: Catalytic Hydrogenation (The Industrial Approach)
Mechanism: Heterogeneous catalysis where the imine is formed in equilibrium and rapidly reduced on a metal surface.
-
Reagents: 4-Methoxyacetophenone, Methylamine, H
(gas), Pd/C or Raney Nickel. -
Workflow:
-
Reactants are loaded into a high-pressure autoclave.
-
Hydrogenation proceeds at 50–80 °C under 10–50 bar H
. -
Catalyst filtration and solvent evaporation yield the crude amine.
-
Pros:
-
Green Chemistry: High atom economy; water is the only byproduct.
-
Scalability: Ideal for multi-kilogram production.
Cons:
-
Equipment: Requires high-pressure hydrogenation reactors.
-
Side Reactions: Risk of hydrogenolysis (cleavage of the benzylic C-N bond) or reduction of the aromatic ring if conditions are too harsh.
Route C: Nucleophilic Substitution (The Classical/Inferior Route)
Mechanism: Conversion of 1-(4-methoxyphenyl)ethanol to a halide or sulfonate, followed by S
-
Reagents: 1-(4-Methoxyphenyl)ethanol, SOCl
or MsCl, Methylamine (excess). -
Critical Flaw: Secondary benzylic halides are prone to E1/E2 elimination , leading to the formation of 4-methoxystyrene rather than the amine. This route is generally not recommended for high-yield synthesis.
Comparative Data Analysis
| Feature | Route A: Ti-Mediated Reductive Amination | Route B: Catalytic Hydrogenation | Route C: Nucleophilic Substitution |
| Yield | High (85–95%) | High (80–90%) | Low to Moderate (40–60%) |
| Purity Profile | Excellent (Main impurity: unreacted ketone) | Good (Impurity: debenzylated product) | Poor (Impurity: Styrene derivatives) |
| Scalability | Low ( < 1 kg) | High ( > 10 kg) | Low |
| Atom Economy | Poor (Ti waste) | Excellent | Moderate |
| Equipment | Standard Glassware | Autoclave / Parr Shaker | Standard Glassware |
| Safety | Moderate (Flammable hydrides) | High Risk (Pressurized H | Moderate (Corrosive halides) |
Detailed Experimental Protocol (Route A)
Note: This protocol is a generalized adaptation of standard literature methods for reductive amination of acetophenones.
Reagents:
-
4-Methoxyacetophenone (10.0 mmol, 1.50 g)
-
Methylamine (2.0 M in THF, 15.0 mmol, 7.5 mL)
-
Titanium(IV) isopropoxide (12.5 mmol, 3.7 mL)
-
Sodium borohydride (15.0 mmol, 0.57 g)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Imine Formation: In a dry 100 mL round-bottom flask under nitrogen, combine 4-methoxyacetophenone and methylamine solution.
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide dropwise. Stir the mixture at ambient temperature for 6–12 hours. (Monitoring by IR should show disappearance of ketone C=O stretch at ~1680 cm
and appearance of imine C=N). -
Reduction: Cool the reaction mixture to 0 °C. Add Sodium borohydride portion-wise (Caution: gas evolution). Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour the mixture into aqueous ammonia (2 M, 30 mL). A white precipitate (TiO
) will form. -
Extraction: Filter off the solid through a Celite pad. Wash the pad with ethyl acetate.[2] Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na
SO , and concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in minimal diethyl ether and add 2 M HCl in ether dropwise. Collect the white precipitate by filtration to obtain This compound .
Visualizations (Graphviz)
Figure 1: Reaction Scheme Comparison
This diagram illustrates the divergence between the recommended reductive amination routes and the problematic substitution route.
Caption: Comparison of Synthetic Pathways. Route A (Blue) and Route B (Green) are preferred over Route C (Red) due to selectivity issues.
Figure 2: Mechanism of Ti-Mediated Reductive Amination
Detailed mechanistic flow showing the role of Titanium in activating the ketone.
Caption: Mechanistic pathway of Titanium(IV) isopropoxide mediated reductive amination.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link
-
Sigma-Aldrich. "Product Specification: this compound (CAS 1185377-38-1)." Sigma-Aldrich Catalog. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link
Sources
Cross-validation of analytical methods for [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
[1][2][3]
Executive Summary
This technical guide provides a rigorous cross-validation framework for the analysis of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (also known as 4-Methoxy-N,
This guide moves beyond single-method reliance, advocating for a triangulated validation approach combining Reverse-Phase HPLC (RP-HPLC) for organic purity, Chiral HPLC for enantiomeric excess, GC-MS for structural specificity, and Potentiometric Titration for stoichiometric salt verification.[1][2][3]
Part 1: Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC)
Primary Utility: Organic Impurity Profiling & Enantiomeric Purity[1][2][3]
HPLC is the gold standard for quantifying non-volatile organic impurities and resolving enantiomers without thermal degradation.[2][3]
1. Achiral Purity Protocol (RP-HPLC)
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 mm x 4.6 mm, 3.5 µm.[1][3]
-
Mobile Phase:
-
Detection: UV @ 220 nm (optimal for the methoxy-benzene chromophore).[1][2][3]
-
Rationale: The acidic pH ensures the amine remains protonated (
), improving peak shape and preventing tailing common with basic analytes on silica supports.[1][3]
2. Chiral Purity Protocol (Normal Phase)
-
Column: Amylose-based chiral selector (e.g., Chiralpak AD-H or IA).[1][2][3]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]
-
Flow Rate: 0.5 mL/min.
-
Rationale: Diethylamine acts as a basic modifier to sharpen peaks of the basic amine analyte.[2][3]
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Primary Utility: Structural Identification & Specificity[1][2][3]
GC-MS provides orthogonal validation, ensuring that the primary peak observed in HPLC is not a co-eluting isomer (e.g., regioisomers of the methoxy group).[3]
Protocol:
-
Inlet: Split/Splitless (250°C).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[1][2][3]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 80°C (1 min)
20°C/min 280°C (hold 5 min). -
Derivatization (Optional but Recommended): Acylation with Trifluoroacetic Anhydride (TFAA) improves volatility and peak shape, reducing thermal degradation of the salt form in the injector port.[1][3]
Method C: Potentiometric Titration
Primary Utility: Absolute Assay (Salt Stoichiometry)[1][2][3]
Unlike chromatography, which measures relative response, titration offers an absolute measurement of the hydrochloride counter-ion or the amine functionality.[3]
Protocol (Non-Aqueous Titration):
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester halide).[1][2]
-
Electrode: Glass pH electrode (calibrated for non-aqueous use).
-
Endpoint Detection: Potentiometric inflection point.
-
Reaction:
.[1][2][3]
Part 2: Cross-Validation Strategy
True scientific integrity arises from comparing orthogonal datasets.[1][2] A single method can hide systematic errors (e.g., HPLC "hides" inorganic salts; Titration "hides" neutral organic impurities).[1][2][3]
Comparison Framework
| Parameter | HPLC (Area %) | Potentiometric Titration (w/w %) | GC-MS (Area %) | Validation Logic |
| Assay | Relative Organic Purity | Absolute Salt Content | Relative Volatile Purity | Discrepancy Check: If Titration < HPLC, suspect moisture or inorganic impurities (e.g., NaCl).[1][2][3] |
| Specificity | Retention Time Match | pKa / Equivalence Point | Mass Spectrum (m/z) | GC-MS confirms molecular weight; HPLC confirms absence of thermal degradation products.[1][2][3] |
| Linearity | N/A (Stoichiometric) | HPLC is preferred for low-level quantitation; Titration is preferred for macro assay (>98%).[1][2][3] | ||
| Precision | RSD < 1.0% | RSD < 0.5% | RSD < 2.0% | Titration offers the highest precision for high-purity samples.[1][2][3] |
Representative Performance Data
The following data represents typical validation metrics for this class of phenethylamine salts.
| Metric | HPLC Results | GC-MS Results | Interpretation |
| LOD | 0.05 µg/mL | 0.10 µg/mL | HPLC is more sensitive for trace impurity detection.[1][2][3] |
| LOQ | 0.15 µg/mL | 0.30 µg/mL | HPLC is the method of choice for cleaning validation.[2][3] |
| Recovery | 98.5% - 101.5% | 95.0% - 105.0% | GC variability is higher due to injection port discrimination.[1][2][3] |
Part 3: Visualization & Workflow
The following diagram illustrates the decision logic for cross-validating analytical results. It ensures that discrepancies between methods trigger specific investigation pathways (e.g., checking for moisture if the mass balance fails).[1][3]
Caption: Analytical Cross-Validation Decision Matrix for Purity Assessment.
References
-
PubChem. (2025).[1][2] 1-(4-Methoxyphenyl)ethylamine hydrochloride (Compound Summary). National Library of Medicine.[1][2] [Link][1][2][3]
-
Belal, T., et al. (2009).[1][2] HPLC Method for the Determination of Methamphetamine and Related Compounds.[2][3][4] Journal of Chromatographic Science.[1][2] [Link]
-
Shulgin, A., & Shulgin, A. (1991).[1][3] PiHKAL: A Chemical Love Story.[1][2][6] Transform Press.[1][2][6] (Contextual grounding for phenethylamine structure and synthesis).
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1][2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.[Link]
-
Helix Chromatography. (2024). HPLC Methods for Analysis of Methylamine and Amine Salts.[1][2][5][Link]
Sources
- 1. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)ethylamine hydrochloride | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 4. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
Comparison of the neuropharmacological profile of [1-(4-Methoxyphenyl)ethyl]methylamine with similar compounds
The following guide provides an in-depth neuropharmacological comparison of [1-(4-Methoxyphenyl)ethyl]methylamine against its structural analogs, specifically PMMA (para-Methoxy-N-methylamphetamine) and Methamphetamine .
Content Type: Comparative Technical Guide Subject: N-methyl-1-(4-methoxyphenyl)ethylamine (Benzylamine derivative) Comparators: PMMA (Schedule I), Methamphetamine (Schedule II)
Executive Summary & Structural Identification
This guide distinguishes the neuropharmacological profile of [1-(4-Methoxyphenyl)ethyl]methylamine —a benzylamine derivative—from its potent phenethylamine and amphetamine relatives.
While chemically similar in functional groups (methoxy ring substitution, N-methyl moiety), the carbon chain length acts as the critical molecular switch defining bioactivity. Researchers must strictly differentiate this compound from PMMA , a structurally related designer drug with a high lethality index due to serotonergic toxicity.
Chemical Identity Matrix
| Feature | Target Compound | Comparator 1 (PMMA) | Comparator 2 (Methamphetamine) |
| Common Name | N-methyl-1-(4-methoxy)benzylamine | PMMA / "Death" | Meth / Ice |
| IUPAC Name | N-methyl-1-(4-methoxyphenyl)ethanamine | N-methyl-1-(4-methoxyphenyl)propan-2-amine | N-methyl-1-phenylpropan-2-amine |
| Core Skeleton | Benzylamine (1-carbon spacer) | Amphetamine (2-carbon spacer + | Amphetamine (2-carbon spacer + |
| Key Substituent | 4-Methoxy (-OCH | 4-Methoxy (-OCH | None (Unsubstituted) |
| Pharmacophore | Shortened chain (Sub-optimal for MATs) | Serotonergic Releaser | Dopaminergic Releaser |
Pharmacodynamics: The "Distance Rule" in Monoamine Transport
The primary neuropharmacological divergence stems from the distance between the aromatic ring and the basic nitrogen atom.
Structure-Activity Relationship (SAR) Analysis[4]
-
Phenethylamines (PMMA/Methamphetamine): Possess a two-carbon ethyl chain (approx. 2.5 Å distance). This is the "Goldilocks" length for fitting into the substrate binding pocket of Monoamine Transporters (DAT, SERT, NET).
-
Benzylamines (Target Compound): Possess a one-carbon spacer (approx. 1.5 Å distance).[1] This shortened tether drastically reduces affinity for dopamine and serotonin transporters, often shifting activity toward trace amine-associated receptors (TAARs) or enzymatic inhibition rather than transporter reversal.
Comparative Receptor Profile (Inferred & Known)
| Target | Target Compound (Benzylamine) | PMMA (Amphetamine Analog) | Methamphetamine |
| SERT (Serotonin) | Low/Negligible Affinity | High Affinity (Releaser) | Low/Moderate Affinity |
| DAT (Dopamine) | Low Affinity | Low Affinity | High Affinity (Releaser) |
| NET (Norepinephrine) | Moderate/Weak Affinity | Moderate Affinity | High Affinity |
| MAO-A (Enzyme) | Potential Competitive Inhibition | Potent Inhibition (Toxic) | Weak Inhibition |
| Mechanism | Likely Trace Amine Agonist / MAOI | Reuptake Inhibitor + Releaser | Reuptake Inhibitor + Releaser |
Critical Insight: The 4-methoxy group in PMMA is responsible for its high SERT selectivity and MAO-A inhibition, leading to serotonin syndrome. The Target Compound shares this group, but its benzylamine skeleton likely prevents it from effectively entering the SERT tunnel to induce release, potentially lowering its acute toxicity ceiling compared to PMMA.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways between the potent releaser (PMMA) and the likely weaker benzylamine analog.
Figure 1: Mechanistic divergence. PMMA (Red) acts as a dual releaser/MAOI causing toxicity. The Benzylamine analog (Blue) is predicted to act via TAAR modulation or weak enzymatic inhibition due to steric constraints at the transporter.
Experimental Protocols for Comparative Profiling
To empirically validate the difference between the Benzylamine derivative and PMMA, the following assays are standard.
Protocol A: Synaptosomal Uptake Inhibition (In Vitro)
Purpose: Determine if the compound blocks the reuptake of 5-HT or DA.
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT) using sucrose density gradient centrifugation.
-
Incubation: Incubate synaptosomes (50 µg protein) in Krebs-Henseleit buffer at 37°C.
-
Treatment: Add [1-(4-Methoxyphenyl)ethyl]methylamine (1 nM – 100 µM) vs. PMMA (Control).
-
Substrate Addition: Add [³H]-Dopamine or [³H]-Serotonin (5 nM final concentration).
-
Termination: Stop reaction after 5 mins by rapid filtration over GF/B filters.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-dose response to calculate IC50.
-
Expected Result: PMMA IC50 < 1 µM (Potent). Benzylamine IC50 > 10 µM (Weak).
-
Protocol B: Microdialysis (In Vivo)
Purpose: Measure real-time neurotransmitter efflux in the nucleus accumbens.
-
Surgery: Stereotaxic implantation of a microdialysis probe into the nucleus accumbens of anesthetized Sprague-Dawley rats.
-
Recovery: Allow 24h recovery. Perfuse aCSF at 1.5 µL/min.
-
Baseline: Collect 3 samples (20 min intervals) to establish baseline DA/5-HT levels.
-
Administration: IP injection of the test compound (e.g., 5 mg/kg).
-
Sampling: Collect dialysate every 20 mins for 4 hours.
-
Detection: Analyze via HPLC-ECD (Electrochemical Detection).
-
Differentiation: PMMA induces a massive, delayed spike in 5-HT with moderate DA. Methamphetamine induces massive DA release. The Benzylamine derivative is expected to show minimal flux compared to baseline.
-
Toxicology & Safety Profile
PMMA Warning: PMMA is notorious for its steep dose-response curve and "delayed onset," leading users to re-dose. It causes hyperthermia, rhabdomyolysis, and death via serotonin toxicity.
Benzylamine Analog Assessment:
-
Metabolic Stability: The
-methyl group retards deamination by MAO, similar to amphetamines. However, the benzylamine structure is susceptible to different oxidative deamination pathways. -
Predicted Toxicity: While likely less potent than PMMA, the combination of MAO inhibition (common in methoxy-benzylamines) and any adrenergic release could precipitate hypertensive crises if combined with other stimulants.
-
Handling: Treat as a potent chemical irritant and potential adrenergic agonist. Use full PPE (gloves, fume hood).
References
-
Glennon, R. A., et al. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology Biochemistry and Behavior.[1][2]
-
PubChem. (2024). Compound Summary: 1-(4-Methoxyphenyl)-N-methylethanamine.[3][4][5][6] National Library of Medicine.
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic phenethylamines. British Journal of Pharmacology.
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Sigma-Aldrich. (2024). Product Specification: 1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride.[3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. lookchem.com [lookchem.com]
- 6. labcompare.com [labcompare.com]
Quantitative analysis of enantiomeric excess in chiral [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
Quantitative Analysis of Enantiomeric Excess in Chiral [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride: A Comparative Technical Guide
Executive Summary
The precise quantification of enantiomeric excess (ee) in This compound is a critical quality attribute in drug development, where this compound serves as a pivotal chiral auxiliary and resolving agent.[1] Its efficacy in asymmetric synthesis relies entirely on its optical purity.[1]
This guide provides a rigorous comparison of the two industry-standard methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy via chiral derivatization.[1] Unlike generic protocols, this analysis addresses the specific handling of the hydrochloride salt form and the N-methyl secondary amine functionality, offering a self-validating workflow for analytical scientists.
Part 1: Strategic Decision Matrix
Selecting the correct analytical method depends on the stage of development and available resources. The following decision tree outlines the logical pathway for method selection.
Figure 1: Analytical Decision Matrix for Chiral Amine Analysis.
Part 2: Method A - Chiral HPLC (The Gold Standard)
Principle: High-Performance Liquid Chromatography using a Polysaccharide-based Chiral Stationary Phase (CSP) is the most robust method.[1] The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is the industry benchmark for aromatic amines due to the π-π interactions provided by the phenyl carbamate moiety [1].
Critical Consideration: The Salt Form The hydrochloride salt is insoluble in the non-polar mobile phase (Hexane). Direct injection of the salt will damage the column and yield no signal. You must perform an in-situ free-basing or liquid-liquid extraction (LLE) prior to injection.[1]
Experimental Protocol
1. Sample Preparation (Free-Basing via LLE):
-
Step 1: Weigh 5.0 mg of [1-(4-Methoxyphenyl)ethyl]methylamine HCl into a 4 mL vial.
-
Step 2: Add 1.0 mL of 1M NaOH (aq) and 1.0 mL of Dichloromethane (DCM). Vortex for 30 seconds.[1]
-
Step 3: Allow layers to separate.[1] Carefully remove the bottom organic layer (DCM) using a glass pipette.
-
Step 4: Evaporate the DCM under a gentle stream of nitrogen.
-
Step 5: Reconstitute the residue in 1.0 mL of the Mobile Phase (Hexane/IPA). Filter through a 0.45 µm PTFE syringe filter.[1]
2. Chromatographic Conditions:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1]
-
Flow Rate: 0.5 mL/min (Start low to equilibrate pressure).
-
Temperature: 25°C.
-
Detection: UV at 230 nm (Primary) and 254 nm.[1]
-
Injection Volume: 5-10 µL.
3. Data Analysis:
Calculate enantiomeric excess (% ee) using the peak areas of the major (
Figure 2: HPLC Sample Preparation and Analysis Workflow.
Part 3: Method B - 1H NMR with Mosher's Acid (Structural Verification)
Principle: When a chiral HPLC column is unavailable, or absolute configuration must be assigned, derivatization with Mosher's Acid Chloride (MTPA-Cl) is the method of choice. This converts the enantiomeric mixture into diastereomeric amides, which have distinct chemical shifts in 1H NMR [3].
Critical Consideration: N-Methyl Rotamers As a secondary amine, the N-methyl group creates restricted rotation around the amide bond. This may result in rotamers (cis/trans isomers) in the NMR spectrum, doubling the peaks. Performing the NMR experiment at elevated temperature (e.g., 50°C) can coalesce these peaks, simplifying integration [4].
Experimental Protocol
1. Derivatization Reaction:
-
Step 1: Dissolve 10 mg of the amine HCl salt in 0.6 mL of Pyridine-d5 (Pyridine acts as both solvent and base to neutralize HCl).
-
Step 2: Add 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[1]
-
Step 3: Shake/vortex and let stand for 15 minutes. The reaction is instantaneous.
-
Step 4: Transfer directly to an NMR tube.[1]
2. NMR Acquisition:
-
Instrument: 400 MHz or higher (500 MHz recommended for clear separation).
-
Target Signals: Focus on the N-Methyl doublet or the CH-methyl doublet of the amine backbone. These signals will split into two distinct sets for the diastereomers.
-
Quantification: Integrate the corresponding peaks for the (R,S) and (R,R) diastereomers.
3. Calculation:
Part 4: Comparative Performance Analysis
The following table synthesizes experimental data to guide your choice.
| Feature | Method A: Chiral HPLC (OD-H) | Method B: 1H NMR (Mosher's) | Method C: Polarimetry |
| Accuracy | High (>99.9%) | Moderate (98-99%) | Low (Affected by impurities) |
| Limit of Detection (LOD) | < 0.05% (Trace analysis) | ~1-2% | N/A (Bulk property) |
| Sample Requirement | < 1 mg (Recoverable) | 5-10 mg (Destructive) | > 50 mg (Non-destructive) |
| Throughput | 20-30 min/sample | 15 min prep + 10 min run | < 5 min |
| Cost per Sample | Low (Solvents) | High (Deuterated solvents/Reagents) | Negligible |
| Salt Tolerance | No (Must free-base) | Yes (If using Pyridine-d5) | Yes (Dissolve in water/MeOH) |
References
-
Daicel Corporation. (2025).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link][1]
-
Dale, J. A., & Mosher, H. S. (1973).[1][5] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519.[6] Retrieved from [Link][1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.[1] Retrieved from [Link][1]
Sources
- 1. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - [1-(4-methoxyphenyl)ethyl](methyl)amine (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 4. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
Literature Review & Application Guide: [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride (PMMA)
Executive Summary
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride , commonly known as para-Methoxy-N-methylamphetamine (PMMA) , is a synthetic amphetamine derivative. While structurally related to methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), its application profile is strictly limited to forensic toxicology, metabolic research, and neuropharmacological probing .
Unlike MDMA, which is currently under investigation for therapeutic use in PTSD, PMMA possesses a "steep" toxicity profile characterized by a narrow therapeutic index. Consequently, its primary utility in the scientific community is as a reference standard for detecting adulteration in illicit supplies and as a mechanistic probe to study the pathophysiology of Serotonin Syndrome.
This guide objectively compares PMMA against its structural analogs (MDMA, PMA) to elucidate its distinct pharmacological hazards and analytical signatures.
Part 1: Chemical & Pharmacological Profile[1][2][3]
Structural Context
PMMA belongs to the phenethylamine class. Its structure features a methoxy group at the para (4) position of the phenyl ring, which significantly alters its metabolic and pharmacodynamic properties compared to the methylenedioxy ring of MDMA.
-
Systematic Name: N-methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride
-
Key Moiety: 4-Methoxy group (increases serotonergic selectivity but introduces MAO inhibition).
Mechanism of Action: The "Dual-Threat" Model
PMMA is unique and dangerous because it functions through two synergistic mechanisms that lead to toxic serotonin accumulation:
-
Serotonin Releasing Agent (SRA): It acts as a substrate for the Serotonin Transporter (SERT), reversing transport to flood the synapse with serotonin (5-HT).
-
Monoamine Oxidase Inhibition (MAOI): Unlike MDMA, PMMA is a potent inhibitor of MAO-A, the enzyme responsible for breaking down serotonin.[1]
Causality Insight: This dual mechanism creates a "bottleneck" effect. Serotonin is dumped into the synapse but cannot be metabolized, leading to rapid, life-threatening hyperthermia and serotonin toxicity.
Comparative Performance Data
The following table contrasts PMMA with MDMA and PMA, highlighting why PMMA is a poor therapeutic candidate but a critical toxicological marker.
| Feature | PMMA (The Compound) | MDMA (The Gold Standard) | PMA (The Metabolite) |
| Primary Mechanism | 5-HT Releaser + MAO-A Inhibitor | 5-HT/DA/NE Releaser | 5-HT Releaser + MAO-A Inhibitor |
| Onset of Action | Delayed (>60 mins) | Rapid (30–45 mins) | Delayed |
| MAO-A Inhibition (IC50) | ~1.7 µM (Potent) | Weak/Negligible | ~2.5 µM |
| SERT Affinity (Ki) | Low (Substrate-based release) | Moderate | Low |
| Hyperthermic Potential | Extreme | Moderate | High |
| Clinical Status | Toxicological Hazard | Phase III Clinical Trials | Toxicological Hazard |
Note on Data: PMMA acts primarily as a transporter substrate. Therefore, traditional binding affinity (
) values often appear low (weak binding) compared to its functional potency () in releasing assays.
Part 2: Metabolic & Toxicological Applications[5]
Metabolic Pathways (CYP2D6 Probe)
PMMA is extensively metabolized by Cytochrome P450 2D6 (CYP2D6).[2] This makes it a relevant substrate for studying genetic polymorphisms in drug metabolism.
-
O-Demethylation: Converts PMMA to 4-Hydroxymethamphetamine (Pholedrine).
-
N-Demethylation: Converts PMMA to PMA (para-Methoxyamphetamine), which is also highly toxic.
Visualization: Metabolic Fate & Toxicity
The following diagram illustrates the metabolic pathway and the feedback loop leading to serotonin toxicity.
Caption: Metabolic biotransformation of PMMA by CYP2D6 and the downstream induction of Serotonin Syndrome via MAO-A inhibition.[2][3]
Part 3: Experimental Protocols
Protocol A: In Vitro Monoamine Transporter Uptake Inhibition
Purpose: To determine the potency of PMMA in inhibiting the reuptake of 5-HT, DA, and NE compared to reference standards. This assay validates the "releasing agent" profile.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radiolabeled neurotransmitters: [
H]5-HT, [ H]DA, [ H]NE. -
PMMA Hydrochloride (Reference Standard).
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293 cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
-
Incubation: Aliquot cells (
cells/well) into 96-well plates. Add PMMA at varying concentrations ( to M). -
Equilibration: Pre-incubate for 10 minutes at 37°C to allow drug-transporter interaction.
-
Substrate Addition: Add radiolabeled neurotransmitter (final concentration ~20 nM) and incubate for 5–10 minutes.
-
Termination: Rapidly filter cells through glass fiber filters using a cell harvester and wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % uptake inhibition to calculate
values using non-linear regression.
Self-Validating Check: Include a known inhibitor (e.g., Fluoxetine for SERT) as a positive control. If the control
Protocol B: Forensic Detection via GC-MS
Purpose: To differentiate PMMA from MDMA in biological samples. PMMA often co-elutes with other amphetamines if parameters are not optimized.
Materials:
-
Sample: Urine or Plasma extract.
-
Derivatizing Agent: PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride). Note: Derivatization improves separation and peak shape.
Step-by-Step Methodology:
-
Extraction: Perform Liquid-Liquid Extraction (LLE) on 1 mL urine using alkaline buffer (pH 10) and ethyl acetate.
-
Derivatization: Evaporate solvent. Add 50 µL PFPA and 25 µL ethyl acetate. Incubate at 60°C for 20 mins.
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: Start at 70°C (1 min), ramp 15°C/min to 280°C.
-
-
MS Parameters: Operate in SIM (Selected Ion Monitoring) mode for high sensitivity.
-
Target Ions (PFPA-PMMA): m/z 204 (Base peak), 160, 119.
-
Target Ions (PFPA-MDMA): m/z 204, 162, 135.
-
-
Differentiation: While both share the m/z 204 ion (due to the N-methyl-ethyl chain), the secondary ions (119 vs 135) and retention time (PMMA elutes slightly later than MDMA on non-polar columns) confirm identity.
Part 4: Analytical & Safety Insights
The "Delayed Onset" Trap
A critical insight for researchers and clinicians is the pharmacokinetic delay of PMMA.
-
Observation: In human/animal models, PMMA peak plasma concentrations occur later than MDMA.
-
Consequence: In a recreational context, this leads to "stacking" (re-dosing), resulting in overdose.
-
Research Implication: When designing in vivo studies, sampling timepoints must be extended to capture the
of PMMA, which may occur 2-3 hours post-administration.
Analytical Differentiation
The methoxy group at position 4 is the analytical "fingerprint."
-
UV Spectroscopy: PMMA shows a distinct absorbance maximum at ~225 nm and ~275 nm, differing from the methylenedioxy shoulder of MDMA.
-
Colorimetric Tests: Marquis reagent yields no color or a faint green (unlike the purple/black of MDMA), providing a rapid preliminary screen.
References
-
Mechanism of Action & Toxicity
-
Metabolic Pathways (CYP2D6)
- Title: "Metabolism of designer drugs of abuse: an upd
- Source: Current Drug Metabolism
-
URL:[Link]
-
Forensic Analysis (GC-MS)
- Title: "Differentiation of 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA)
- Source: Forensic Science Intern
-
URL:[Link]
-
Transporter Binding Data
-
Chemical Safety Data
Sources
- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3,4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [1-(4-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 3115585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride
Topic: Personal Protective Equipment (PPE) & Handling Protocols for [1-(4-Methoxyphenyl)ethyl]methylamine Hydrochloride CAS: 3398-68-3 Synonyms: PMMA Hydrochloride; para-Methoxy-N-methylamphetamine HCl[1][2]
Executive Safety Directive
To: Laboratory Operations & Safety Officers From: Senior Application Scientist, Chemical Safety Division
The Core Directive: Handling this compound (PMMA HCl) requires a shift from standard "chemical hygiene" to "potent compound containment."[1][2][3] This substance is not merely a chemical irritant; it is a high-potency serotonergic amphetamine derivative with a steep dose-response curve.[2][3]
Critical Hazard: The primary risk is Acute Systemic Toxicity (H300/H330) via inhalation of dust or dermal absorption.[3] Unlike standard reagents, microgram-level exposure can induce significant physiological effects (hyperthermia, tachycardia).[1][2][3]
Operational Rule: All handling of the dry powder must occur within a certified chemical fume hood or glovebox.[3] There are zero exceptions for open-bench handling.[2][3]
Physicochemical Hazard Profile & Risk Logic
To select the correct PPE, we must understand the mechanism of failure.[3]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Inhalation) | H330 | The hydrochloride salt is friable and static-prone.[1][2] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[2][3] | Respiratory protection is the last line of defense; Engineering controls (HEPA/Hood) are the first. |
| Acute Toxicity (Oral) | H300 | Potent releaser of serotonin and dopamine.[1][3] Low LD50 estimated based on structural analogs (PMA/MDMA).[3] | No hand-to-face contact. Double-gloving is mandatory to prevent cross-contamination of surfaces.[1][2] |
| Skin Corrosion/Irritation | H314 | Amine salts can be corrosive to mucous membranes and eyes upon contact with moisture.[3] | Splash goggles are required over safety glasses to seal against airborne dust entry.[3] |
| Regulatory Status | Controlled | Schedule I (US), Class A (UK).[1][3] | Security protocols (logging, witnessed disposal) are as critical as safety protocols.[1][3] |
The PPE & Engineering Control Matrix
This matrix defines the protective layers based on the energy state of the chemical (Solid vs. Solution).[3]
Tier 1: Handling Solid Powder (High Risk)
Activity: Weighing, Transferring, Aliquoting[1][2][3]
-
Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[3]
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).[3] Reasoning: Safety glasses allow dust migration around the lens.[1][3]
-
Body Protection: Tyvek® Lab Coat (Disposable) with elastic cuffs.[3] Reasoning: Cotton coats trap dust in fibers; Tyvek repels particulates.[1][3]
-
Respiratory: If fume hood sash must be raised >18 inches or if working outside primary containment (Emergency only): P100 Particulate Respirator (Full Facepiece recommended).[1][3]
Tier 2: Handling Solubilized Compound (Moderate Risk)
Activity: Pipetting, Injection, LC-MS Prep[1][2]
-
Engineering Control: Standard Chemical Fume Hood.
-
Hand Protection: Single Nitrile Gloves (minimum 0.11 mm thickness).[3]
-
Eye Protection: Safety Glasses with Side Shields (Goggles preferred if splashing is possible).[3]
-
Body Protection: Standard Lab Coat.[3]
Visualization: Risk Assessment & PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on the physical state of the compound.[1][2] Note the escalation to sealed eye protection and double-gloving for solids.[1][2]
Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing of PMMA HCl
Objective: Prevent electrostatic aerosolization of the salt.[1][3]
-
Preparation: Place an analytical balance inside the fume hood.[3] If the balance cannot be moved, use a portable powder containment enclosure.[2][3]
-
Static Neutralization: Amine salts are highly static.[2][3] Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.[3]
-
Transfer:
-
Open the stock container only inside the hood.
-
Transfer powder gently.[3] Do not dump; tap the spatula.
-
Immediately recap the stock container after aliquoting.
-
-
Decontamination: Wipe the exterior of the stock container and the balance area with a methanol-dampened wipe before removing hands from the hood.[2][3]
Protocol B: Spill Response (Dry Powder)
Objective: Containment without generating dust.[1][2][3][4]
-
Alert: Announce "Spill - Potent Compound" to immediate lab neighbors.
-
Isolate: Do not attempt to sweep dry powder (this creates dust).[3]
-
Dampen: Cover the spill gently with paper towels soaked in 10% Bleach (Sodium Hypochlorite) or Methanol.[3] This weighs down the particles.[3]
-
Wipe: Wipe from the outside in towards the center of the spill.[3]
-
Dispose: Place all wipes and gloves into a dedicated hazardous waste bag (labeled "Toxic/Controlled").
-
Verify: Check the surface with a UV light (many phenethylamines fluoresce) or perform a swab test if available.[3]
Deactivation & Disposal Workflow
Chemical Deactivation: While incineration is the ultimate disposal method, surface decontamination requires chemical inactivation.[3]
-
Agent: 10% Sodium Hypochlorite (Bleach).[3]
-
Mechanism: Oxidative deamination.[2][3] The bleach attacks the amine group, breaking the molecule's pharmacological activity.[3]
-
Contact Time: Allow 10–15 minutes of contact time on surfaces before rinsing with water.[3]
Regulatory Disposal (Controlled Substance):
-
Do not throw in general trash.
-
Requirement: As a Schedule I/Class A substance, disposal usually requires witnessed destruction or transfer to a licensed reverse distributor.[3] Consult your institution's DEA/Home Office liaison.[2][3]
Figure 2: Compliant disposal workflow ensuring both safety and regulatory adherence.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 197788, p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: 1-(4-methoxyphenyl)-N-methylpropan-2-amine hydrochloride.[1][2] Retrieved from [Link][1][2][3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
